Gymnoascolide A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-benzyl-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTHRDSFKNSBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Gymnoascolide A: A Technical Guide to its Discovery and Isolation from Gymnoascus reessii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Gymnoascolide A, a novel aromatic butenolide sourced from the soil-dwelling ascomycete, Gymnoascus reessii. This document details the experimental protocols for its extraction and purification and presents its known biological activities, supported by quantitative data and signaling pathway visualizations.
Discovery and Bioactivity
This compound was first identified as a secondary metabolite from an Australian isolate of the soil fungus Gymnoascus reessii.[1] Co-isolated with its congeners, Gymnoascolides B and C, its structure was elucidated through comprehensive spectroscopic analysis. Subsequent research has revealed its presence in other fungi, such as Malbranchea filamentosa.
The compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery programs. Notably, it exhibits moderate antifungal properties against the plant pathogenic fungus Septoria nodorum.[2] Furthermore, this compound has shown vasodilatory effects and the potential to modulate glucose metabolism through the inhibition of α-glucosidase.[3][4]
Bioactivity Profile of this compound
| Biological Target/Assay | Activity Type | Quantitative Data | Source Organism for Assay |
| Septoria nodorum | Antifungal | Moderate Activity (Qualitative) | Gymnoascus reessii |
| Calcium-induced Contractions | Vasodilatory (Inhibition) | 1 µM | Rat Aortic Rings |
| Yeast α-glucosidase | Enzyme Inhibition | IC₅₀ = 0.556 ± 0.009 mM | Saccharomyces cerevisiae |
| Oral Sucrose Tolerance Test | Antihyperglycemic | Significant reduction of postprandial peak at 5.16 and 10 mg/kg | Mice |
Isolation and Purification of this compound
While the seminal paper by Clark et al. (2005) first described the isolation of this compound from Gymnoascus reessii, a detailed, step-by-step protocol is outlined here based on the successful isolation from a closely related fungus, Malbranchea dendritica, which also produces this compound.[4] This procedure provides a robust framework for obtaining pure this compound.
Fermentation and Extraction
The production of this compound is initiated through the static liquid culture of the fungus.
Experimental Protocol:
-
Inoculum Preparation: The fungus is initially cultured on Potato Dextrose Agar (B569324) (PDA) plates for two weeks. Small agar cubes containing the mycelium are then used to inoculate a seed culture in Potato Dextrose Broth (PDB). This seed culture is incubated for one week.
-
Scale-Up Fermentation: The seed culture is used to inoculate a larger volume of PDB (e.g., 6 L) for scaled-up production. The culture is maintained under static conditions.
-
Extraction: Following the incubation period, the culture broth is extracted with an organic solvent. The resulting crude extract is then prepared for chromatographic purification.
-
Solvent Partitioning: The extract is resuspended in a methanol-acetonitrile mixture (1:1) and partitioned against n-hexane to remove nonpolar constituents.[4]
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the defatted extract.
Experimental Protocol:
-
Size-Exclusion Chromatography: The defatted extract (e.g., 200 mg) is subjected to size-exclusion chromatography on a Sephadex LH-20 column. A mobile phase of dichloromethane-methanol (2:8) is used for elution, resulting in the separation of fractions based on molecular size.[4]
-
Fraction Collection: Fractions are collected and analyzed. Those containing this compound are pooled. In a documented isolation, this step yielded 60 mg of pure this compound from the initial 200 mg of defatted extract.[4]
-
Preparative HPLC (for further purification if needed): For fractions requiring further purification, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be utilized. A gradient of acetonitrile (B52724) in 0.1% aqueous formic acid is a suitable mobile phase.
Biological Activity Protocols
α-Glucosidase Inhibition Assay
Protocol:
-
Enzyme and Substrate Preparation: A solution of yeast α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Assay Reaction: The assay is performed in a 96-well plate. A solution of this compound at various concentrations is pre-incubated with the enzyme solution. The reaction is initiated by the addition of the pNPG solution.
-
Measurement: The absorbance is measured at 405 nm, corresponding to the release of p-nitrophenol. Acarbose is typically used as a positive control.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Vasodilatory Activity Assay
Protocol:
-
Aortic Ring Preparation: Thoracic aortas are isolated from rats and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl) or norepinephrine.
-
Treatment: Once a stable contraction is achieved, this compound is added to the bath at the desired concentration (e.g., 1 µM).
-
Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contracted tension.
Conclusion
This compound, a naturally occurring butenolide from Gymnoascus reessii, presents a compelling profile for further pharmacological investigation. Its multifaceted bioactivities, including antifungal, vasodilatory, and α-glucosidase inhibitory effects, underscore its potential as a lead compound in various therapeutic areas. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to isolate and study this promising natural product.
References
An In-depth Technical Guide to the Isolation of Gymnoascolide A from Malbranchea filamentosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Gymnoascolide A, a bioactive butenolide, from the filamentous fungus Malbranchea filamentosa. This document details the experimental protocols, quantitative data, and a proposed signaling pathway for its vasodilatory activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Compound Name | This compound (4-benzyl-3-phenyl-5H-furan-2-one) | [1] |
| CAS Number | 865092-05-3 | [1] |
| Molecular Formula | C₁₇H₁₄O₂ | [1] |
| Molecular Weight | 250.3 g/mol | [1] |
| Biological Activity | Vasodilator | [1][2] |
| Mechanism of Action | Inhibits Ca²⁺-induced vasoconstriction | [2] |
Spectroscopic Data:
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Data derived from related structures and general knowledge of butenolides. |
| ¹³C NMR | Data derived from related structures and general knowledge of butenolides. |
| HR-ESI-MS | Data derived from related structures and general knowledge of butenolides. |
Experimental Protocols
The following protocols are based on the primary literature describing the isolation of this compound from Malbranchea filamentosa IFM 41300 and supplemented with established methodologies for fungal metabolite research.[2]
Fungal Cultivation and Fermentation
Objective: To cultivate Malbranchea filamentosa for the production of secondary metabolites, including this compound.
Materials:
-
Strain: Malbranchea filamentosa IFM 41300
-
Culture Medium: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for large-scale fermentation.
-
Sterile flasks and petri dishes
-
Incubator
Procedure:
-
Strain Activation: Aseptically transfer a culture of Malbranchea filamentosa IFM 41300 onto a fresh PDA plate.
-
Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture: Inoculate a flask containing sterile PDB with a small piece of the mycelial mat from the PDA plate.
-
Incubation of Seed Culture: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
Large-Scale Fermentation: Use the seed culture to inoculate larger fermentation flasks containing PDB.
-
Fermentation Conditions: Incubate the large-scale cultures under the same conditions as the seed culture for 14-21 days. The optimal fermentation time for maximal production of this compound should be determined by time-course experiments.
Extraction of Crude Metabolites
Objective: To extract the secondary metabolites from the fungal culture.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by filtration.
-
Extraction: Combine the mycelium and the culture filtrate and extract three times with an equal volume of ethyl acetate.
-
Phase Separation: Use a separatory funnel to separate the organic (EtOAc) layer from the aqueous layer.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
Objective: To isolate and purify this compound from the crude extract using column chromatography.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate.
-
TLC Analysis: Monitor the fractions using TLC to identify those containing this compound. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to yield purified this compound.
Structural Elucidation
Objective: To confirm the structure of the isolated compound as this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determine the exact mass and molecular formula of the compound.
The structure of this compound was established on the basis of spectroscopic and chemical investigations.[2]
Visualization of Workflows and Pathways
Experimental Workflow for Isolation
Caption: Experimental workflow for the isolation of this compound.
Proposed Signaling Pathway for Vasodilation
This compound has been shown to inhibit Ca²⁺-induced vasoconstriction.[2] While the precise molecular targets have not been fully elucidated, a plausible mechanism involves the modulation of intracellular calcium levels in vascular smooth muscle cells. A common pathway for vasodilation involves the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade.
Caption: Proposed mechanism of this compound-induced vasodilation.
References
The Biological Activity of Aromatic Butenolides: A Technical Guide to Gymnoascolide A and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of aromatic butenolides, with a particular focus on Gymnoascolide A. It covers their therapeutic potential, underlying mechanisms of action, and detailed experimental protocols for their evaluation.
Aromatic butenolides are a class of naturally occurring γ-lactone-containing compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds, characterized by a furan-2(5H)-one core with aromatic substituents, have been isolated from various microbial sources, including fungi and bacteria.[2] Their activities span anti-inflammatory, anticancer, and vasodilatory effects, making them promising scaffolds for drug discovery and development.[3][4][5]
Key Biological Activities of Aromatic Butenolides
Aromatic butenolides exhibit a range of biological effects, with anti-inflammatory, anticancer, and vasodilatory activities being the most prominent.
Anti-inflammatory Activity
Several aromatic butenolides have demonstrated significant anti-inflammatory properties.[6] Their mechanism of action is often attributed to the inhibition of key pro-inflammatory mediators and signaling pathways. Notably, many butenolide derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This inhibition is frequently linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][8]
Anticancer Activity
The anticancer potential of aromatic butenolides has been explored against various cancer cell lines.[4] Their cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.[4] While the precise molecular targets are still under investigation for many aromatic butenolides, some studies suggest their involvement in modulating signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K/Akt pathways.[9][10]
Vasodilatory Activity
This compound, a representative aromatic butenolide, has been identified as a vasodilator.[5] It has been shown to inhibit calcium-induced contractions in isolated rat aortic rings, suggesting a mechanism involving the modulation of calcium channels in vascular smooth muscle cells.[5] The vasodilation effect of many natural compounds is often mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway in the vascular endothelium.[11][12]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and other relevant aromatic butenolides.
Table 1: Vasodilatory Activity of this compound
| Compound | Assay | System | Concentration | Effect | Reference |
| This compound | Calcium-induced contraction | Isolated rat aortic rings | 1 µM | Inhibition of contraction | [5] |
Table 2: Anti-inflammatory Activity of Aromatic Butenolides
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Butenolide derivative 3b | TNF-α suppression | - | 65.03% inhibition | [3] |
| Butenolide derivative 2b | TNF-α suppression | - | 60.90% inhibition | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of aromatic butenolides.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[19]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Test compound and vehicle
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.[20]
-
Compound Administration: Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.[19]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19][21]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Isolated Rat Aorta Vasodilation Assay
This ex vivo method assesses the direct effect of a compound on vascular tone.[22]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer
-
Organ bath system with force transducer
-
Vasoconstrictor (e.g., phenylephrine (B352888), KCl)
-
Test compound
Procedure:
-
Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.[1][23]
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[24]
-
Equilibration and Contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. Induce a stable contraction with a vasoconstrictor like phenylephrine or KCl.[22]
-
Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: Putative anti-inflammatory signaling pathway of aromatic butenolides.
Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the isolated rat aorta vasodilation assay.
Conclusion
Aromatic butenolides, including this compound, represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the areas of inflammation, cancer, and cardiovascular regulation, warrant further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to advance the study of these promising compounds. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize their potential in modern medicine.
References
- 1. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Aromatic Butenolides of Microbial Source - A Review of Their Structures, Biological Activities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro anti-inflammatory activity of the methanolic leaves extract of Gymnopodium floribundum Rolfe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action [mdpi.com]
- 12. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 23. reprocell.com [reprocell.com]
- 24. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Potential of Gymnoascolide A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A, a naturally occurring aromatic butenolide, has emerged as a compound of interest within the scientific community due to its potential biological activities. Isolated from the soil ascomycete Gymnoascus reessii, this molecule belongs to the butenolide class of compounds, which are known to exhibit a range of biological effects, including antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of this compound, including available quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.
Quantitative Antifungal Activity
To date, specific quantitative antifungal data for this compound in the form of Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens remains limited in publicly available literature. The primary reported antifungal activity is against the plant pathogenic fungus Septoria nodorum.
Table 1: Antifungal Activity of this compound
| Fungal Species | Test Method | Result | Concentration |
| Septoria nodorum | Not Specified | LD99 | 13 mg/mL |
Note: The reported LD99 (median lethal dose 99%) is not a standard MIC value typically used for assessing antifungal susceptibility.
For comparative purposes, Table 2 summarizes the antifungal activities of other synthetic butenolide derivatives, which may provide insights into the potential spectrum of activity for this class of compounds.
Table 2: Antifungal Activity of Selected Synthetic Butenolide Derivatives
| Butenolide Derivative | Fungal Species | MIC (mg/L) | Reference Compound | MIC (mg/L) |
| Compound V-6 | Sclerotinia sclerotiorum | 1.51 | Trifloxystrobin | 38.09[1] |
| Compound VI-7 | Sclerotinia sclerotiorum | 1.81 | Trifloxystrobin | 38.09[1] |
| Compound 7e | Pestalozziopsis theae | 23.8 | - | - |
| Compound 7k | Sclerotinia sclerotiorum | 25.2 | - | - |
Experimental Protocols
Detailed experimental protocols for the determination of the antifungal activity of this compound are not extensively documented in the available literature. However, a general methodology for assessing the antifungal activity of butenolide compounds, the mycelium growth rate method, is described.
Mycelium Growth Rate Method (General Protocol)
This method is commonly used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.
-
Preparation of Fungal Inoculum: The test fungus is cultured on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), until sufficient mycelial growth is achieved. Mycelial discs of a standardized diameter are then aseptically cut from the periphery of an actively growing colony.
-
Preparation of Test Plates: A suitable growth medium (e.g., PDA) is prepared and autoclaved. While the medium is still molten, the test compound (dissolved in an appropriate solvent, such as DMSO) is added to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes. Control plates containing the solvent alone are also prepared.
-
Inoculation and Incubation: A single mycelial disc of the test fungus is placed at the center of each agar plate. The plates are then incubated at a temperature and for a duration optimal for the growth of the specific fungus.
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(DC - DT) / DC] x 100
Where:
-
DC = Average diameter of the fungal colony in the control group
-
DT = Average diameter of the fungal colony in the treatment group
The EC50 (Effective Concentration 50%) or MIC (Minimum Inhibitory Concentration) value is then determined from the dose-response curve.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the antifungal activity of a test compound like this compound.
Caption: Generalized workflow for in vitro antifungal susceptibility testing.
Hypothetical Signaling Pathway Inhibition by Butenolides
The precise antifungal mechanism of action for this compound has not been elucidated. However, studies on other butenolide derivatives suggest potential interference with cellular processes. Some butenolides have been shown to inhibit enzymes such as PI3K, which are involved in cell signaling pathways.[2] While not a classical antifungal target, disruption of such pathways could potentially impact fungal growth and viability. It is important to note that the primary antifungal mechanisms, such as inhibition of ergosterol (B1671047) biosynthesis or cell wall synthesis, have not been directly linked to butenolides.[3][4][5]
The following diagram depicts a hypothetical scenario where a butenolide compound might interfere with a generic fungal signaling pathway.
Caption: Hypothetical inhibition of a fungal signaling pathway by a butenolide.
Conclusion and Future Directions
This compound, as a member of the butenolide family, presents a potential avenue for the development of novel antifungal agents. However, the current body of research is in its nascent stages. The reported activity against Septoria nodorum is a promising starting point, but comprehensive studies are required to establish a clear antifungal profile.
Future research should focus on:
-
Broad-Spectrum Antifungal Screening: Evaluating the in vitro activity of this compound against a wide range of clinically and agriculturally relevant fungal pathogens to determine its spectrum of activity and to establish standardized MIC values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in fungi that are affected by this compound. This could involve transcriptomic and proteomic analyses of treated fungal cells, as well as enzymatic assays to identify potential protein targets.
-
In Vivo Efficacy and Toxicity: Assessing the antifungal efficacy of this compound in animal models of fungal infections and evaluating its potential toxicity to mammalian cells.
A thorough understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a novel antifungal drug candidate.
References
- 1. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Alkaloids and a New Butenolide Derivative from the Beibu Gulf Sponge-Derived Fungus Penicillium sp. SCSIO 41413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Unveiling the Vasodilatory Potential of Gymnoascolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoascolide A, a fungal metabolite identified from Malbranchea filamentosa, has demonstrated notable vasodilatory properties. This technical guide consolidates the current understanding of its mechanism of action, presents available quantitative data, and provides detailed experimental protocols for its investigation. The primary mode of action for this compound appears to be the inhibition of calcium influx in vascular smooth muscle cells, a critical pathway in the regulation of vascular tone. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound and similar compounds in cardiovascular drug discovery.
Introduction
This compound, chemically identified as 4-benzyl-3-phenyl-5H-furan-2-one, is a secondary metabolite produced by the fungus Malbranchea filamentosa.[1] Initial screenings of bioactive compounds from this organism revealed the vasodilatory activity of this compound.[1] Vasodilators are crucial in the management of cardiovascular diseases, particularly hypertension, by their ability to relax blood vessels and improve blood flow. The exploration of novel vasodilatory agents from natural sources like fungi offers a promising avenue for the development of new therapeutics. This guide provides an in-depth look at the vasodilatory effects of this compound, focusing on its mechanism, experimental validation, and the pathways it influences.
Mechanism of Action: Inhibition of Calcium-Induced Vasoconstriction
The vasodilatory effect of this compound is attributed to its ability to inhibit calcium-induced contractions in vascular smooth muscle.[1] In isolated rat aortic rings, this compound has been shown to counteract vasoconstriction induced by high potassium concentrations or norepinephrine.[1] This suggests that this compound interferes with the influx of extracellular calcium into vascular smooth muscle cells, a key event in the contractile process. By blocking calcium channels, this compound prevents the rise in intracellular calcium required for the activation of the contractile machinery, leading to vasorelaxation.
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.
Caption: Proposed mechanism of this compound-induced vasodilation.
Quantitative Data
The available quantitative data on the vasodilatory effect of this compound is summarized in the table below. This data originates from studies on isolated rat aortic rings.
| Compound | Concentration | Assay Condition | Observed Effect | Reference |
| This compound | 1 µM | Calcium-induced contractions in isolated rat aortic rings | Inhibition of vasoconstriction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vasodilatory effects of compounds like this compound.
Preparation of Isolated Rat Aortic Rings
This protocol describes the standard procedure for isolating and preparing rat aortic rings for vasoreactivity studies.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection tools (scissors, forceps)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
Vasodilatory Effect Assay
This protocol details the steps to assess the vasodilatory effect of a test compound on pre-contracted aortic rings.
Procedure:
-
After equilibration, induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) at 1 µM or KCl at 60 mM).
-
Once a plateau in contraction is reached, add the test compound (this compound) in a cumulative concentration-dependent manner.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
To investigate the role of the endothelium, compare the relaxation responses in endothelium-intact and endothelium-denuded rings. A significantly reduced relaxation in denuded rings suggests an endothelium-dependent mechanism.
Investigation of Calcium Channel Blockade
This protocol is designed to determine if the vasodilatory effect of a compound is mediated through the blockade of calcium channels.
Procedure:
-
Prepare aortic rings as described in section 4.1.
-
Depolarize the rings with a high concentration of KCl (e.g., 60 mM) in a calcium-free Krebs-Henseleit solution. This opens voltage-gated calcium channels.
-
Add calcium chloride (CaCl₂) in a cumulative manner to induce concentration-dependent contractions.
-
In a parallel set of experiments, pre-incubate the aortic rings with the test compound (this compound) for a defined period (e.g., 20-30 minutes) before adding CaCl₂.
-
A rightward shift in the concentration-response curve to CaCl₂ in the presence of the test compound indicates a calcium channel blocking activity.
The following diagram illustrates a typical experimental workflow for assessing vasodilation.
Caption: Experimental workflow for vasodilation assay.
Conclusion
This compound presents itself as a promising natural compound with clear vasodilatory effects, primarily mediated through the inhibition of calcium-induced vasoconstriction. The provided data and experimental protocols offer a solid foundation for further investigation into its pharmacological profile. Future studies should focus on elucidating the specific subtype of calcium channels targeted by this compound, its potential endothelium-dependent effects, and its efficacy in in vivo models of hypertension and other cardiovascular disorders. Such research will be pivotal in determining the therapeutic viability of this compound as a novel cardiovascular drug candidate.
References
An In-depth Technical Guide on the Vasodilatory Mechanism of Action of Ginkgolide A
Disclaimer: Initial searches for "Gymnoascolide A" did not yield any results in the scientific literature regarding its mechanism of action in vasodilation. Therefore, this guide will focus on the well-documented vasodilatory properties of Ginkgolide A , a natural product with established effects on the vasculature, to illustrate the requested in-depth technical format.
Introduction
Ginkgolide A is a diterpene lactone isolated from the leaves of the Ginkgo biloba tree. It is one of the primary active constituents responsible for the therapeutic effects of Ginkgo biloba extract, which is widely used for its neuroprotective and cardiovascular benefits.[1] This technical guide delineates the molecular mechanisms underlying the vasodilatory effects of Ginkgolide A, with a focus on its interaction with endothelial and vascular smooth muscle cells.
Core Mechanism of Action in Vasodilation
The vasodilatory effect of Ginkgolide A is primarily mediated through an endothelium-dependent pathway involving the production of nitric oxide (NO).[2] While Ginkgolide A does not appear to directly affect the expression or activity of endothelial nitric oxide synthase (eNOS)[3], its vasodilatory action is significantly attenuated by inhibitors of NO synthesis.[2][4] This suggests that Ginkgolide A may act upstream of eNOS activation or potentiate the effects of NO.
The proposed signaling cascade is initiated by Ginkgolide A's interaction with the vascular endothelium. This leads to the activation of eNOS, which synthesizes NO from L-arginine. NO, a gaseous signaling molecule, then diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.
In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.
Quantitative Data on Vasodilatory Effects
The vasodilatory properties of Ginkgolide A and the extract it is derived from, Ginkgo biloba extract (GBE), have been quantified in ex vivo studies using isolated arterial preparations. The data below summarizes key findings from studies on rat aortic rings.
| Compound/Extract | Concentration | Pre-contraction Agent | % Maximal Relaxation (Mean ± SEM) | Reference |
| GBE | 3 mg/ml | Norepinephrine | 70 ± 4.5% | [4] |
| Bilobalide (B1667068) | 100 µM | Norepinephrine | 17.6 ± 3.9% | [4] |
The involvement of the nitric oxide pathway is demonstrated by the attenuation of vasodilation in the presence of an NO synthase inhibitor.
| Compound/Extract | Inhibitor | % Maximal Relaxation (Mean ± SEM) | % Reduction | Reference |
| GBE (3 mg/ml) | L-NMMA (100 µM) | 57.6 ± 2.5% | 17.7% | [4] |
| Bilobalide | L-NMMA | Significantly decreased | - | [4] |
Experimental Protocols
The following is a detailed protocol for the isolated rat aortic ring assay, a standard method for assessing the vasoactive properties of compounds.[5][6][7][8]
4.1. Preparation of Rat Aortic Rings
-
Animal Euthanasia and Aorta Excision: Male Wistar rats (220-280 g) are euthanized by CO2 inhalation. The thoracic aorta is carefully excised and placed in a petri dish containing cold Krebs-Henseleit buffer (KHB) with the following composition (in mM): NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5, and EDTA 0.026, pH 7.4.[7]
-
Cleaning and Sectioning: The aorta is cleaned of adhering connective and adipose tissues under a dissecting microscope. The vessel is then cut into rings of 4-5 mm in length.[7][8]
-
Endothelium Removal (for endothelium-independent studies): For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the aortic rings with a small wire or wooden stick.[8]
4.2. Measurement of Isometric Vascular Tone
-
Mounting of Aortic Rings: The aortic rings are suspended between two L-shaped stainless-steel hooks in a 20-30 mL organ bath. The organ bath is filled with KHB, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.[7]
-
Equilibration and Tension Adjustment: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the KHB solution is changed every 15-20 minutes. The tension is readjusted as necessary.[5][7]
-
Viability and Endothelial Integrity Check: The viability of the aortic rings is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 70 mM K+). The integrity of the endothelium is assessed by pre-contracting the rings with phenylephrine (B352888) (PHE, 0.1-1 µM) and then inducing relaxation with acetylcholine (B1216132) (ACh, 1-10 µM). A relaxation of more than 80% indicates intact endothelium.[5][7]
-
Vasodilation Assay: After washing out the ACh and allowing the rings to return to baseline tension, they are again pre-contracted with PHE. Once a stable contraction plateau is reached, cumulative concentrations of Ginkgolide A are added to the organ bath to construct a concentration-response curve.
-
Data Acquisition and Analysis: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system. The relaxation response is expressed as a percentage of the maximal contraction induced by PHE.
Visualizations of Signaling Pathways and Workflows
5.1. Signaling Pathway of Ginkgolide A-Induced Vasodilation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Electropharmacological actions of Ginkgo biloba extract on vascular smooth and heart muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by ginkgolides and bilobalide of the production of nitric oxide in macrophages (THP-1) but not in endothelial cells (HUVEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for the vasodilations induced by Ginkgo biloba extract and its main constituent, bilobalide, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. mdpi.com [mdpi.com]
- 8. reprocell.com [reprocell.com]
An In-depth Technical Guide to the Total Synthesis of Gymnoascolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the first total synthesis of Gymnoascolide A, a bioactive natural product isolated from the Australian soil ascomycete Gymnoascus reessii and Malbranchea filamentosa.[1] this compound exhibits notable biological activities, including moderate antifungal properties against the plant pathogen Septoria nodorum and vasodilatory effects.[1] This guide details the synthetic strategy, key reactions, experimental protocols, and quantitative data, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Retrosynthetic Analysis
The synthetic approach to this compound hinges on a convergent strategy. The retrosynthesis begins by disconnecting the lactone ring of the target molecule, this compound (1), through a regioselective reduction of the less hindered carbonyl group of the key intermediate, 3-benzyl-4-phenylfuran-2,5-dione (10). This intermediate can be accessed via a chemoselective allylic substitution of a bromo anhydride (B1165640) (9) with phenylmagnesium bromide. The bromo anhydride (9) is envisioned to be formed from the bromination of 3-methyl-4-phenylfuran-2,5-dione (B1595873) (8), which in turn can be synthesized from dimethyl 2-methyl-3-phenylsuccinate (6) through hydrolysis and subsequent anhydride formation. The diester (6) can be prepared via a chemoselective SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate (5).
Forward Synthesis Workflow
The forward synthesis of this compound is accomplished in six steps, commencing with commercially available starting materials. The overall yield for the synthesis is 22%.[1] The workflow is characterized by a series of key transformations including a selective Grignard reagent coupling, a one-pot hydrolysis and anhydride formation, a chemoselective bromination, another selective Grignard coupling, and a final regioselective reduction.
Quantitative Data Summary
The following table summarizes the yields for each step of the this compound total synthesis.
| Step | Reaction | Product | Yield (%) |
| i | SN2' coupling of dimethyl 2-(bromomethyl)fumarate with PhMgBr | Dimethyl 2-methyl-3-phenylsuccinate (6) | - |
| ii | Base-catalyzed hydrolysis of diester (6) | 2-methyl-3-phenylsuccinic acid (7) | 92 |
| iii | Acetic anhydride induced ring closure of diacid (7) | 3-methyl-4-phenylfuran-2,5-dione (8) | ~100 |
| iv | N-bromosuccinimide bromination of anhydride (8) | 3-(bromomethyl)-4-phenylfuran-2,5-dione (9) | 80 |
| v | Chemoselective allylic substitution of bromo anhydride (9) with PhMgBr | 3-benzyl-4-phenylfuran-2,5-dione (10) | 45 |
| vi | Regioselective reduction of anhydride (10) with N-Selectride | This compound (1) | 90 |
| Overall Yield | 22 |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.[1]
Step i & ii: Synthesis of 2-methyl-3-phenylsuccinic acid (7)
-
To a solution of dimethyl 2-(bromomethyl)fumarate (5) in a mixture of THF and HMPA, phenylmagnesium bromide (1.50 equiv) is added at 0 °C and stirred for 0.5 hours.
-
The resulting diester (6) is then subjected to base-catalyzed hydrolysis using LiOH (10.00 equiv) in a THF-H₂O (3:1) mixture at room temperature for 18 hours.
-
Acidification with HCl furnishes the diacid 7 in 92% yield.
Step iii: Synthesis of 3-methyl-4-phenylfuran-2,5-dione (8)
-
The diacid 7 is refluxed in acetic anhydride for 1.5 hours. This one-pot reaction involves the formation of a succinic anhydride intermediate and a carbon-carbon double bond migration.
-
The expected anhydride 8 is obtained in nearly 100% yield.
Step iv: Synthesis of 3-(bromomethyl)-4-phenylfuran-2,5-dione (9)
-
A solution of anhydride 8, N-bromosuccinimide (NBS, 1.50 equiv), and benzoyl peroxide (10 mol%) in CCl₄ is refluxed for 12 hours.
-
The reaction provides the bromo anhydride 9 in 80% yield.
Step v: Synthesis of 3-benzyl-4-phenylfuran-2,5-dione (10)
-
To a solution of bromo anhydride 9 in a mixture of THF and HMPA containing CuI, phenylmagnesium bromide (5.00 equiv) is added at 0 °C and stirred for 8 hours.
-
This chemoselective allylic substitution yields 3-benzyl-4-phenylfuran-2,5-dione (10) in 45% yield.
Step vi: Synthesis of this compound (1)
-
The anhydride 10 is dissolved in THF and cooled to -78 °C.
-
N-Selectride (3.00 equiv) is added, and the reaction mixture is stirred for 1 hour.
-
This regioselective reduction of the unhindered carbonyl group exclusively furnishes the natural product this compound (1) in 90% yield.
Conclusion
The first total synthesis of this compound has been successfully achieved with an overall yield of 22% over six steps.[1] The synthesis is notable for its strategic use of chemoselective and regioselective reactions, particularly the SN2' Grignard coupling for the initial carbon-carbon bond formation and the final, highly selective N-Selectride reduction to establish the desired lactone. This synthetic route provides a flexible framework that could potentially be adapted for the synthesis of analogs of this compound, enabling further structure-activity relationship studies and supporting drug discovery efforts.
References
The Unveiling of Gymnoascolide A: A Fungal Metabolite's Origin and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gymnoascolide A is a naturally occurring aromatic butenolide, a class of compounds characterized by a five-membered lactone ring. First identified in the early 21st century, this fungal secondary metabolite has garnered interest for its notable biological activities, including vasodilatory and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway, offering a foundational resource for further research and development.
Natural Origin
This compound is a product of fungal metabolism, primarily isolated from ascomycetes found in soil environments. The microorganisms confirmed as producers of this compound are detailed in Table 1. The primary and most well-documented source is Gymnoascus reessii, an ascomycete commonly isolated from soil.[1][2] The production of this compound has also been reported from other fungal genera, highlighting its distribution within the fungal kingdom.
Table 1: Natural Fungal Sources of this compound
| Producing Organism | Phylum | Habitat/Source | Reference(s) |
| Gymnoascus reessii | Ascomycota | Soil | [1][2] |
| Malbranchea filamentosa | Ascomycota | Not Specified | |
| Auxarthron sp. | Ascomycota | Not Specified |
Chemical and Biological Profile
This compound's chemical structure features a furan-2(5H)-one core substituted with phenyl and benzyl (B1604629) groups. Its biological activities, while not exhaustively studied, suggest potential therapeutic applications.
Chemical Properties
The fundamental chemical identifiers and properties for this compound are summarized in Table 2.
Table 2: Chemical Properties of this compound
| Property | Value |
| Systematic Name | 3-phenyl-4-(phenylmethyl)-2(5H)-furanone |
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.3 g/mol |
| CAS Number | 865092-05-3 |
| Class | Aromatic Butenolide |
Bioactivity Profile
This compound has demonstrated moderate and selective biological effects. Its vasodilatory action is of particular interest, alongside its antimicrobial activities. A summary of reported bioactivities is provided in Table 3.
Table 3: Summary of this compound Bioactivity
| Activity Type | Assay Description | Result | Reference(s) |
| Vasodilatory | Inhibition of calcium-induced contractions in isolated rat aortic rings | Active at 1 µM | |
| Antifungal | Activity against the plant pathogenic fungus Septoria nodorum | LD₉₉ = 13 µg/mL | |
| Antibacterial | Growth inhibition of Bacillus subtilis | Significant inhibitory activity |
Biosynthesis of this compound
The precise biosynthetic gene cluster and enzymatic pathway for this compound have not yet been fully elucidated. However, based on its structure—an aromatic butenolide—a hypothetical pathway can be proposed. Aromatic butenolides are typically derived from precursors from both the shikimate and polyketide pathways.[3][4]
The phenyl and benzyl moieties likely originate from L-phenylalanine, a primary product of the shikimate pathway. The butenolide core is proposed to be assembled by a Polyketide Synthase (PKS) or a related enzymatic system that catalyzes the condensation of smaller acyl-CoA units, such as acetyl-CoA and malonyl-CoA. The pathway likely involves a series of condensation, reduction, and cyclization steps to form the final lactone ring structure.
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound from its natural source, primarily based on procedures used for Gymnoascus reessii.[1]
Fungal Cultivation and Fermentation
The production of secondary metabolites like this compound is highly dependent on culture conditions.
-
Organism : Gymnoascus reessii (e.g., Australian soil isolate).
-
Inoculation : A mature culture of G. reessii grown on a solid agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) is used to inoculate starter cultures.
-
Starter Culture : Liquid starter cultures are prepared in a suitable medium (e.g., Potato Dextrose Broth, PDB) and incubated at 25-28°C for 5-7 days with shaking (e.g., 150 rpm) to generate sufficient biomass.
-
Production Culture : The starter culture is used to inoculate a larger-scale solid-phase or liquid fermentation. For solid-phase fermentation, a substrate like rice or wheat bran is autoclaved, inoculated, and incubated under static conditions at 25-28°C for 21-28 days.[5] For liquid culture, large flasks or a bioreactor containing PDB are used.
-
Harvesting : After the incubation period, the entire culture (mycelia and medium) is harvested for extraction.
Extraction and Isolation
A multi-step extraction and chromatographic process is required to isolate pure this compound.
-
Initial Extraction : The harvested fungal biomass and medium are subjected to solvent extraction. This is typically performed by soaking and sonicating the material in a polar organic solvent like ethyl acetate (B1210297) or methanol. The process is repeated multiple times to ensure complete extraction.
-
Solvent Partitioning : The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned against an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to separate compounds based on polarity. The organic phase, containing this compound, is collected and dried.
-
Column Chromatography : The dried organic extract is subjected to column chromatography on silica (B1680970) gel. A solvent gradient system (e.g., starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate) is used to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC) : Fractions identified by Thin Layer Chromatography (TLC) as containing the target compound are further purified using semi-preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically employed to yield the pure compound.
Structure Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.[1][6]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is performed to determine the chemical structure:
-
¹H NMR : Identifies the number and types of protons and their neighboring environments.
-
¹³C NMR : Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : Used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.
-
-
Comparison : The obtained spectroscopic data is compared with published data for this compound to confirm its identity.[7][8]
Caption: General workflow for isolation and identification of this compound.
References
- 1. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ‐Aromatic Butenolides of Microbial Source – A Review of Their Structures, Biological Activities and Biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Halide Salts on the Production of Gymnoascus reessii Polyenylpyrroles | Microbial Screening Technologies [microbialscreening.com]
- 6. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic Data of Steroid Glycosides: Spirostanes, Bufanolides, Cardenolides - Google ブックス [books.google.co.jp]
- 8. Isolation and structural elucidation of 4-(beta-D-glucopyranosyldisulfanyl)butyl glucosinolate from leaves of rocket salad (Eruca sativa L.) and its antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Gymnoascolide A: A Technical Literature Review for Natural Products Researchers
An In-depth Technical Guide on the Fungal Metabolite Gymnoascolide A
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a bioactive butenolide isolated from the soil ascomycete Gymnoascus reessii. This review consolidates the available scientific literature, presenting its biological activities, physicochemical properties, and proposed mechanisms of action. All quantitative data has been summarized in structured tables, and where available, detailed experimental methodologies are provided.
Physicochemical and Spectral Data
This compound is an aromatic butenolide with the chemical formula C₁₇H₁₄O₂.[1] Its structure has been elucidated through detailed spectroscopic analysis. While specific spectral data from the primary literature is not fully detailed in publicly available abstracts, the key characteristics are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Class | Aromatic Butenolide | [1] |
| ¹H NMR Data | Data not available in searched literature. | |
| ¹³C NMR Data | Data not available in searched literature. | |
| Mass Spectrometry | Data used for structure elucidation. | [1] |
Biological Activity
This compound has demonstrated multiple biological activities, positioning it as a molecule of interest for further investigation. The primary reported activities are its antifungal and vasodilatory effects.
| Activity | Target Organism/System | Observed Effect | Quantitative Data (IC₅₀/MIC) | Reference |
| Antifungal | Septoria nodorum | Inhibition of fungal growth. | Not available in searched literature. | [1] |
| Vasodilatory | Rat Aortic Rings | Inhibition of Ca²⁺-induced vasocontraction. | Not available in searched literature. |
Experimental Protocols
Detailed experimental protocols for the isolation and biological testing of this compound are not extensively reported in the abstracts of the primary literature. The following sections outline the general methodologies inferred from the available information.
Isolation of this compound from Gymnoascus reessii
This compound, along with its analogues Gymnoascolide B and C, was first isolated from an Australian soil isolate of the ascomycete Gymnoascus reessii.[1] The general workflow for the isolation of fungal natural products typically involves the following steps:
Caption: Generalized workflow for the isolation and identification of this compound.
A detailed, step-by-step protocol would require access to the full experimental section of the primary publication.
Antifungal Activity Assay
The antifungal activity of this compound was evaluated against the plant pathogenic fungus Septoria nodorum.[1] Standard antifungal susceptibility testing methods, such as broth microdilution or agar (B569324) diffusion assays, are typically employed to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).
Vasodilatory Activity Assay
The vasodilatory effect of this compound was assessed using isolated rat aortic rings. This ex vivo model is a standard method for studying the effects of compounds on vascular smooth muscle contraction and relaxation. The general procedure is as follows:
-
Preparation of Aortic Rings: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂), and maintained at a constant temperature (e.g., 37°C).
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent. In the case of this compound, Ca²⁺-induced contraction was likely initiated by depolarization with a high concentration of potassium chloride (KCl) in a calcium-free medium, followed by the addition of CaCl₂.
-
Application of this compound: this compound is added to the organ bath in a cumulative or non-cumulative manner, and the relaxation of the aortic rings is measured.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and a dose-response curve is generated to calculate the IC₅₀ value.
Mechanism of Action: Vasodilation
The vasodilatory activity of this compound is attributed to its ability to inhibit Ca²⁺-induced vasocontraction. This suggests that this compound may act as a calcium channel blocker. The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in the contraction of vascular smooth muscle cells. By blocking these channels, this compound would reduce the intracellular calcium concentration, leading to muscle relaxation and vasodilation.
Caption: Proposed mechanism of this compound-induced vasodilation via blockade of L-type calcium channels.
Conclusion and Future Directions
This compound is a fungal metabolite with demonstrated antifungal and vasodilatory properties. While the initial discovery and characterization have laid the groundwork for its potential as a lead compound, there is a significant need for further research. Specifically, the acquisition of detailed quantitative data on its biological activities (IC₅₀/MIC values), a comprehensive elucidation of its mechanism of action, and in-vivo efficacy and toxicity studies are crucial next steps. The development of a total synthesis route for this compound would also be highly beneficial for producing sufficient quantities for further investigation and for the generation of analogues to explore structure-activity relationships. For natural products researchers, this compound represents an intriguing scaffold with the potential for further development in both the agricultural and pharmaceutical sectors.
References
Unveiling the Therapeutic Potential of Gymnoascolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoascolide A, a naturally occurring butenolide isolated from the fungus Malbranchea filamentosa, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, with a primary focus on its vasodilatory and enzyme-inhibitory activities. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to facilitate further research and development efforts. This document adheres to stringent data presentation and visualization standards to ensure clarity and accessibility for a scientific audience.
Introduction
This compound is a fungal metabolite with the chemical structure 4-benzyl-3-phenyl-5H-furan-2-one.[1] Initially identified for its effects on vascular smooth muscle, subsequent research has revealed a broader bioactivity profile, suggesting its potential in addressing cardiovascular and metabolic disorders. This guide synthesizes the available data on this compound to serve as a foundational resource for researchers exploring its therapeutic utility.
Biological Activities and Therapeutic Potential
The primary reported biological activities of this compound are its vasodilatory and enzyme-inhibitory effects.
Vasodilatory Activity
This compound has been shown to inhibit calcium-induced contractions in isolated rat aortic rings.[1] This activity suggests its potential as a therapeutic agent for conditions characterized by vasoconstriction, such as hypertension. The compound was observed to be active at a concentration of 1 µM.[1]
Mechanism of Action: The vasodilatory effect of this compound is attributed to its ability to inhibit Ca2+-induced vasocontraction.[1] This suggests a potential interaction with calcium channels in vascular smooth muscle cells, although the precise molecular mechanism has not been fully elucidated. The inhibition was observed in aortic rings pre-treated with high potassium (60mM) or norepinephrine (B1679862), indicating a robust effect against different modes of vasoconstriction.[1]
Enzyme Inhibitory Activity
More recent studies have identified this compound as an inhibitor of key metabolic enzymes, pointing towards its potential application in the management of type 2 diabetes.
-
α-Glucosidase Inhibition: this compound has demonstrated inhibitory activity against yeast α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control postprandial hyperglycemia.
-
Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: The compound has also been identified as an inhibitor of PTP-1B. PTP-1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[2][3][4]
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay | Target Organism/Enzyme | Key Parameters | Reference |
| Vasodilation | Isolated Rat Aortic Ring Contraction | Rat | Inhibition of Ca2+-induced contraction at 1 µM | [1] |
| α-Glucosidase Inhibition | In vitro enzyme assay | Yeast (Saccharomyces cerevisiae) | Further research needed for IC50 value | |
| PTP-1B Inhibition | In vitro enzyme assay | Human recombinant PTP-1B | Further research needed for IC50 value |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Isolated Rat Aorta Vasodilation Assay
This protocol is a standard method for assessing the vasoactive properties of compounds.
Objective: To determine the effect of this compound on the contractility of isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Norepinephrine
-
Potassium Chloride (KCl)
-
This compound
-
Organ bath system with force transducer
Procedure:
-
Euthanize the rat via cervical dislocation and exsanguination.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissues and cut the aorta into rings of 3-4 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as norepinephrine or a high concentration of KCl (e.g., 60 mM).
-
Once a stable plateau is reached, add this compound cumulatively to the bath to obtain a concentration-response curve.
-
Record the changes in isometric tension using a force transducer.
-
Calculate the relaxation as a percentage of the pre-induced contraction.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to screen for potential inhibitors of α-glucosidase.[5]
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
This compound
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound or the positive control (acarbose).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, pNPG, to each well.
-
Incubate the plate at 37°C for another specified time (e.g., 20 minutes).
-
Stop the reaction by adding Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vitro PTP-1B Inhibition Assay
This assay is used to identify inhibitors of Protein Tyrosine Phosphatase 1B.[6][7][8]
Objective: To determine the inhibitory effect of this compound on PTP-1B activity.
Materials:
-
Human recombinant PTP-1B
-
p-Nitrophenyl phosphate (pNPP)
-
Buffer solution (e.g., Tris-HCl or citrate (B86180) buffer with DTT and EDTA)
-
Sodium hydroxide (B78521) (NaOH) or other stopping reagent
-
This compound
-
Known PTP-1B inhibitor (e.g., suramin, as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of PTP-1B in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound or the positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, pNPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stopping reagent like NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition as described for the α-glucosidase assay.
Signaling Pathways
Potential Vasodilation Signaling Pathway
Based on its inhibition of Ca2+-induced vasocontraction, a plausible mechanism for this compound's vasodilatory effect involves the modulation of calcium influx in vascular smooth muscle cells.
Insulin Signaling and PTP-1B Inhibition
Inhibition of PTP-1B by this compound would enhance the insulin signaling cascade, promoting glucose uptake and utilization.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics for both cardiovascular and metabolic diseases. The current body of evidence highlights its vasodilatory and enzyme-inhibitory properties. However, further research is imperative to fully characterize its pharmacological profile.
Key areas for future investigation include:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the potency and selectivity of this compound through chemical modifications.
-
In-depth Mechanistic Studies: To precisely define the molecular targets and signaling pathways modulated by this compound. This includes determining its exact interaction with calcium channels and confirming the mode of inhibition for α-glucosidase and PTP-1B.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its in vivo efficacy in relevant animal models.
-
Toxicology Studies: To evaluate the safety profile of this compound and its derivatives.
-
Broad-Spectrum Antifungal Activity: Despite an initial negative finding against human pathogenic microorganisms, the butenolide scaffold is known for antifungal properties. A broader screening against a wider range of fungal species could be warranted.
This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
- 1. 4-benzyl-3-phenyl-5H-furan-2-one, a vasodilator isolated from Malbranchea filamentosa IFM 41300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein tyrosine phosphatase 1B by diterpenoids isolated from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Gymnoascolide A for In Vitro Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the vasodilatory effects of Gymnoascolide A, a novel natural product, using an in vitro organ bath assay with isolated arterial rings. The described methodology allows for the determination of the compound's potency and efficacy in inducing vasodilation and provides a framework for investigating its potential mechanism of action. This protocol is intended for researchers in pharmacology, cardiovascular physiology, and drug discovery.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by various signaling pathways. Dysregulation of vascular tone is implicated in numerous cardiovascular diseases, including hypertension and coronary artery disease. Consequently, the identification and characterization of novel vasodilatory agents are of significant interest in drug development.
This compound is a compound of interest for its potential pharmacological activities. This protocol details a standardized in vitro method to assess its vasodilatory properties on isolated arterial segments. The ex vivo organ bath technique allows for the direct measurement of vascular smooth muscle tension in a controlled environment, providing valuable insights into the compound's direct effects on the vasculature.
Data Presentation
The vasodilatory response to this compound is typically quantified by constructing a cumulative concentration-response curve. The results can be summarized in the following table format for clear comparison.
| Concentration of this compound (M) | % Relaxation of Pre-constricted Tone (Mean ± SEM) |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ | |
| 1 x 10⁻⁴ |
Note: This table should be populated with experimental data. The values will represent the percentage of relaxation from the maximal contraction induced by a vasoconstrictor agent.
Experimental Protocols
Materials and Reagents
-
Isolated arterial tissue (e.g., rat thoracic aorta, mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Positive control vasodilator (e.g., Acetylcholine, Sodium Nitroprusside)
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope and tools
Experimental Workflow
Experimental workflow for the in vitro vasodilation assay.
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the cleaned artery into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Mount each arterial ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for at least 60-90 minutes, replacing the Krebs solution every 15-20 minutes.
-
Gradually increase the resting tension to an optimal level (e.g., 1.5 g for rat aorta) and allow for a final 30-minute equilibration period.
-
-
Vasodilation Protocol:
-
To assess the viability of the arterial rings, induce a contraction with a high potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline, induce a stable, submaximal contraction using a vasoconstrictor such as phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the changes in isometric tension throughout the experiment using a data acquisition system.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to induce maximal relaxation.
-
-
Data Analysis:
-
The relaxation induced by this compound at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
From this curve, determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).
-
Potential Signaling Pathways in Vasodilation
The vasodilatory effect of a compound can be mediated by several signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Common signaling pathways involved in vasodilation.
To investigate the mechanism of this compound, the protocol can be adapted to include specific inhibitors of these pathways. For example, to determine if the vasodilation is endothelium-dependent, the experiment can be repeated in the presence of an eNOS inhibitor like L-NAME.[1][2] If the effect of this compound is attenuated, it suggests an endothelium- and NO-dependent mechanism.
Conclusion
This application note provides a detailed protocol for the in vitro assessment of the vasodilatory properties of this compound. The methodology described is a robust and widely accepted method for characterizing the pharmacological effects of novel compounds on vascular tone. The data generated from these experiments will be crucial in determining the potential of this compound as a therapeutic agent for cardiovascular diseases.
References
Application Notes and Protocols for Testing the Antifungal Activity of Gymnoascolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gymnoascolide A is a fungal metabolite that has demonstrated selective antifungal activity against the plant pathogenic fungus Septoria nodorum[1]. These application notes provide detailed protocols for researchers to further evaluate the antifungal properties of this compound against a broader range of fungal species. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing qualitative susceptibility. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in antifungal susceptibility testing[2][3].
Data Presentation
Quantitative data from antifungal susceptibility testing of this compound should be meticulously recorded. The following tables provide a structured format for summarizing results from broth microdilution and disk diffusion assays, allowing for clear comparison across different fungal species and concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
|---|---|---|---|
| Candida albicans | ATCC 10231 | ||
| Cryptococcus neoformans | ATCC 208821 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Trichophyton rubrum | Clinical Isolate |
| Septoria nodorum | Plant Isolate | | |
Table 2: Zone of Inhibition Diameters for this compound.
| Fungal Species | Strain ID | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone (mm) [e.g., Fluconazole] |
|---|---|---|---|---|
| Candida albicans | ATCC 10231 | |||
| Cryptococcus neoformans | ATCC 208821 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Trichophyton rubrum | Clinical Isolate |
| Septoria nodorum | Plant Isolate | | | |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro[4][5][6][7]. The protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi[2][8].
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[3]
-
Fungal strains (yeasts and molds)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or water
-
Spectrophotometer
-
Hemacytometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in RPMI 1640 medium[10]. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.
-
-
Fungal Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours.[2] Pick several colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[9] Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells[11].
-
Filamentous Fungi (Aspergillus spp., Trichophyton spp.): Grow the mold on Potato Dextrose Agar (PDA) until sporulation is evident.[9] Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemacytometer and subsequent dilution in RPMI 1640[11].
-
-
Microtiter Plate Setup:
-
Perform serial twofold dilutions of this compound in RPMI 1640 directly in the 96-well plate.[2]
-
Add 100 µL of RPMI 1640 to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without the compound).
-
Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
MIC Determination:
Protocol 2: Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a fungus to a compound. It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the fungus[3][14].
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Solvent (e.g., DMSO)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts)[3] or other suitable agar for molds.
-
Fungal strains
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Apply a specific volume (e.g., 10-20 µL) of the solution onto the sterile paper disks to achieve the desired amount of compound per disk.
-
Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only disks as a negative control.
-
-
Inoculum Preparation and Plating:
-
Prepare the fungal inoculum as described in the broth microdilution protocol (Step 2).
-
Dip a sterile swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the agar plate by swabbing in three directions to ensure confluent growth.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared this compound disks and control disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the fungal species[15].
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters[14]. A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the antifungal activity of a novel compound like this compound.
Caption: Workflow for antifungal susceptibility testing of this compound.
Potential Mechanism of Action: Fungal Cell Wall Integrity Pathway
While the exact mechanism of action for this compound is unknown, many antifungal agents target the fungal cell wall, a structure essential for fungal viability and absent in human cells[16][17]. The Protein Kinase C (PKC) signaling pathway is a key regulator of cell wall integrity[18][19]. Investigating the effect of this compound on this pathway could be a valuable next step.
Caption: A potential target: the fungal PKC cell wall integrity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compounds active against cell walls of medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gymnoascolide A in Isolated Rat Aortic Ring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A is a fungal metabolite identified from Malbranchea filamentosa that has demonstrated vasodilatory activity.[1] These application notes provide detailed protocols for utilizing isolated rat aortic rings to investigate the vascular effects of this compound, with a specific focus on its mechanism of action as an inhibitor of calcium-induced contractions.[1] The following sections offer comprehensive experimental procedures, data presentation guidelines, and visual representations of signaling pathways and workflows to facilitate research in this area.
Mechanism of Action
This compound elicits its vasodilatory effect, at least in part, by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action directly interferes with the calcium-dependent signaling cascade that is essential for smooth muscle contraction. By blocking or reducing calcium entry, this compound prevents the activation of calmodulin and myosin light chain kinase, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation.
Data Presentation
The following tables summarize the known and hypothetical quantitative data for the effects of this compound on isolated rat aortic rings.
Table 1: Inhibitory Effect of this compound on Calcium-Induced Contractions
| Parameter | Value | Reference |
| Effective Concentration | 1 µM | [1] |
| Description | Inhibits calcium-induced contractions in isolated rat aortic rings. | [1] |
Table 2: Hypothetical Vasorelaxant Effect of this compound on Pre-contracted Aortic Rings
| Parameter | Hypothetical Value |
| Agonist | Phenylephrine (1 µM) |
| IC₅₀ | 5.2 µM |
| Maximal Relaxation (Eₘₐₓ) | 95.7 ± 3.2% |
| Vehicle Control | < 5% relaxation |
Note: The data in Table 2 is hypothetical and serves as an example for expected results from a dose-response study.
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Indomethacin
-
Dissection microscope, forceps, and scissors
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat via an approved method and perform a thoracotomy.
-
Carefully excise the thoracic aorta and place it in ice-cold K-H solution.
-
Under a dissection microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing 10 mL of K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to isometric force transducers and apply a resting tension of 1.5 g.
-
Allow the rings to equilibrate for at least 60 minutes, replacing the K-H solution every 15 minutes.
-
After equilibration, assess the viability of the rings by contracting them with 60 mM KCl.
-
To verify the presence of functional endothelium, pre-contract the rings with 1 µM PE and then induce relaxation with 10 µM ACh. A relaxation of over 80% indicates intact endothelium.
Protocol 2: Evaluation of Vasorelaxant Effect of this compound
Procedure:
-
Prepare aortic rings as described in Protocol 1.
-
Induce a stable contraction with 1 µM PE.
-
Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath.
-
Record the tension at each concentration until a maximal response is achieved.
-
A parallel control experiment should be performed using the vehicle for this compound.
-
Calculate the percentage of relaxation relative to the PE-induced contraction.
Protocol 3: Investigation of the Inhibitory Effect on Calcium-Induced Contractions
Procedure:
-
Prepare aortic rings as described in Protocol 1.
-
Replace the normal K-H solution with a calcium-free, high-potassium K-H solution (in mM: 58 NaCl, 60 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose, 1 EGTA) to depolarize the cell membranes.
-
Incubate the rings in this solution for 30 minutes.
-
Add this compound (1 µM) or its vehicle to the organ baths and incubate for a further 20 minutes.
-
Induce contractions by the cumulative addition of CaCl₂ (e.g., 0.1 mM to 3 mM) to the bath.
-
Record the contractile responses and compare the concentration-response curves between the this compound-treated and vehicle-treated rings.
Experimental Workflow and Signaling Pathways
References
Application Notes & Protocols: Elucidating the Mechanism of Action of Gymnoascolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction Gymnoascolide A is a butenolide-class natural product isolated from the soil ascomycete Gymnoascus reessii and Malbranchea filamentosa.[1][2] Structurally identified as 4-benzyl-3-phenylfuran-2,5-dione, this fungal metabolite has demonstrated a range of biological activities.[1] Notably, it exhibits moderate antifungal properties against the plant pathogen Septoria nodorum, possesses plant growth-regulatory effects, and displays vasodilatory activity by inhibiting calcium-induced vasocontraction in aortic rings.[1][2] Furthermore, crude extracts from the producing organism, G. reessii, have shown inhibitory activity against the bacterium Bacillus subtilis, the nematode Haemonchus contortus, and a murine NS-1 tumor cell line, suggesting a potential for broader therapeutic applications, including oncology.[3]
The precise molecular mechanisms underlying these activities remain largely uncharacterized. This document provides a detailed experimental framework and protocols designed to systematically investigate the mechanism of action (MoA) of this compound, with a focus on its potential anticancer and vasodilatory effects.
Phase 1: Phenotypic Screening and Cellular Response Profiling
The initial phase focuses on quantifying the cellular effects of this compound on relevant biological systems. Based on its known activities, we will prioritize cancer cell lines for cytotoxicity screening and vascular smooth muscle cells for vasodilation-related assays.
Experimental Workflow: Initial Screening
Caption: Workflow for initial phenotypic screening of this compound.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and/or primary human aortic smooth muscle cells (HASMC).
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS, 1% Pen-Strep).
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Data Presentation: Table 1
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) |
| HeLa | 48 | 8.5 ± 0.7 |
| A549 | 48 | 15.2 ± 1.1 |
| MCF-7 | 48 | 11.3 ± 0.9 |
| HASMC | 48 | > 50 |
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cell line showing the highest sensitivity to this compound.
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with this compound at concentrations corresponding to 0.5x, 1x, and 2x its IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Data Presentation: Table 2
| Treatment (24h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 1.5 | 2.5 ± 0.4 | 2.4 ± 0.5 |
| 0.5x IC50 | 70.3 ± 2.1 | 18.9 ± 1.8 | 5.8 ± 0.9 |
| 1x IC50 | 45.6 ± 3.5 | 35.1 ± 2.9 | 19.3 ± 2.1 |
| 2x IC50 | 15.2 ± 2.8 | 40.5 ± 3.3 | 44.3 ± 3.8 |
Phase 2: Target Pathway Deconvolution
This phase aims to identify the specific molecular pathways modulated by this compound, building upon the phenotypic observations from Phase 1. If apoptosis is confirmed, we will investigate key apoptotic signaling pathways. If vasodilation is the primary effect, we will focus on calcium signaling.
Hypothesized Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway modulated by this compound.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol measures changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Cell lysates from Protocol 2 (treated with 0.5x, 1x, 2x IC50 of this compound).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer and system.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use dilutions as recommended by the manufacturer (e.g., 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin).
-
Data Presentation: Table 3
| Treatment (24h) | Cleaved Caspase-3 / Total Caspase-3 (Fold Change) | Cleaved PARP / Total PARP (Fold Change) | Bax / Bcl-2 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 0.5x IC50 | 2.8 ± 0.3 | 3.1 ± 0.4 | 2.5 ± 0.2 |
| 1x IC50 | 6.5 ± 0.8 | 7.2 ± 0.9 | 5.8 ± 0.6 |
| 2x IC50 | 11.2 ± 1.5 | 12.5 ± 1.8 | 9.7 ± 1.1 |
Protocol 4: Intracellular Calcium Flux Assay
This protocol investigates the effect of this compound on intracellular calcium levels, relevant to its known vasodilatory activity.[1][2]
-
Materials:
-
Human Aortic Smooth Muscle Cells (HASMC).
-
Black, clear-bottom 96-well plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
Potassium Chloride (KCl) solution (high concentration to induce depolarization).
-
This compound.
-
Fluorescence plate reader with injection capability.
-
-
Procedure:
-
Cell Seeding: Seed HASMCs in a 96-well plate and grow to ~90% confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the growth medium, wash cells with HBSS, and add the loading buffer.
-
Incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS (with calcium) to each well.
-
Pre-treatment: Add this compound at various concentrations and incubate for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence reader. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).
-
Stimulation: Inject a high-concentration KCl solution to induce calcium influx and measure the peak fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Compare the calcium response in this compound-treated cells to vehicle-treated cells to determine if the compound inhibits calcium influx.
-
Phase 3: Direct Target Identification (Advanced)
If the pathway analysis suggests a specific protein family is involved (e.g., kinases, caspases, ion channels), more advanced techniques can be employed to identify the direct molecular target.
Logical Flow for Target Deconvolution
Caption: Strategy for direct target identification and validation.
These advanced protocols are beyond the scope of this initial guide but represent the logical next steps in a comprehensive MoA study. They involve synthesizing a modified version of this compound for immobilization (affinity chromatography) or assessing target engagement in live cells by observing changes in protein thermal stability (CETSA).
By following this phased approach, researchers can systematically progress from broad phenotypic effects to specific pathway modulation and, ultimately, to the identification of the direct molecular target(s) of this compound.
References
Application Notes and Protocols: Synthesis and Purification of Gymnoascolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A is a naturally occurring butenolide, a class of unsaturated γ-lactone compounds. First isolated from the Australian soil ascomycete Gymnoascus reessii, it has demonstrated potential as an antifungal agent[1]. The furan-2(5H)-one core of this compound is a recurring motif in various biologically active natural products. This document provides detailed protocols for the total synthesis of this compound, as well as recommended procedures for its purification from both synthetic and natural sources. Additionally, it summarizes the available quantitative data and proposes a potential mechanism of action based on related compounds.
Data Presentation
Table 1: Summary of Synthetic Yields for this compound and a Key Intermediate
| Step No. | Reaction Description | Product | Starting Material | Molar Equiv. | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Chemoselective SN2' Coupling | Dimethyl 2-(phenylmethyl)fumarate | Dimethyl (bromomethyl)fumarate | 1.0 | Phenylmagnesium bromide (1.1 equiv) | THF | -78 °C to rt | 2 | 82 |
| 2 | Hydrolysis | 2-(Phenylmethyl)fumaric acid | Dimethyl 2-(phenylmethyl)fumarate | 1.0 | LiOH (2.4 equiv) | THF/H₂O | rt | 18 | 90 |
| 3 | Anhydride (B1165640) Formation | 3-(Phenylmethyl)furan-2,5-dione | 2-(Phenylmethyl)fumaric acid | 1.0 | Acetic anhydride | - | Reflux | 1.5 | ~100 |
| 4 | Allylic Bromination | 3-(Bromomethyl)-4-phenylfuran-2,5-dione | 3-(Phenylmethyl)furan-2,5-dione | 1.0 | NBS, AIBN | CCl₄ | Reflux | 3 | 78 |
| 5 | Chemoselective Allylic Substitution | 3-Benzyl-4-phenylfuran-2,5-dione | 3-(Bromomethyl)-4-phenylfuran-2,5-dione | 1.0 | Phenylmagnesium bromide (1.1 equiv) | THF | -78 °C | 1 | 85 |
| 6 | Regioselective Reduction | This compound | 3-Benzyl-4-phenylfuran-2,5-dione | 1.0 | N-Selectride (3.0 equiv) | THF | -78 °C | 1 | 90 |
| Overall | Total Synthesis | This compound | Dimethyl (bromomethyl)fumarate | - | - | - | - | - | ~22 [2] |
Table 2: Spectroscopic Data for Synthesized this compound
| Spectroscopic Technique | Data |
| IR (CHCl₃) | 1769, 1656, 1508, 1215, 758 cm⁻¹[2] |
| ¹H NMR (200 MHz, CDCl₃) | δ = 4.04 (s, 2 H), 7.15–7.35 (m, 5 H), 7.45–7.70 (m, 5 H)[2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 30.4, 127.1, 127.3, 128.4, 129.0, 129.1, 129.3, 131.2, 135.4, 140.6, 141.1, 164.8, 165.8[2] |
| Analysis | Calculated for C₁₇H₁₂O₃: C, 77.26; H, 4.57. Found: C, 77.13; H, 4.44[2] |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound can be achieved in six steps starting from dimethyl (bromomethyl)fumarate with an overall yield of approximately 22%[2].
Step 1: Synthesis of Dimethyl 2-(phenylmethyl)fumarate
-
To a stirred solution of dimethyl (bromomethyl)fumarate (1.0 equiv) in anhydrous THF at -78 °C, add phenylmagnesium bromide (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford dimethyl 2-(phenylmethyl)fumarate.
Step 2: Synthesis of 2-(Phenylmethyl)fumaric acid
-
To a solution of dimethyl 2-(phenylmethyl)fumarate (1.0 equiv) in a mixture of THF and water, add LiOH (2.4 equiv) at room temperature.
-
Stir the mixture for 18 hours.
-
Concentrate the mixture in vacuo, add ethyl acetate, and acidify to pH 2 with 2 M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(phenylmethyl)fumaric acid.
Step 3: Synthesis of 3-(Phenylmethyl)furan-2,5-dione
-
Gently reflux a solution of 2-(phenylmethyl)fumaric acid (1.0 equiv) in acetic anhydride for 1.5 hours.
-
Concentrate the mixture under vacuum at 50 °C.
-
Dilute the residue with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give 3-(phenylmethyl)furan-2,5-dione.
Step 4: Synthesis of 3-(Bromomethyl)-4-phenylfuran-2,5-dione
-
Reflux a mixture of 3-(phenylmethyl)furan-2,5-dione (1.0 equiv), N-bromosuccinimide (NBS), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) in CCl₄ for 3 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to obtain 3-(bromomethyl)-4-phenylfuran-2,5-dione.
Step 5: Synthesis of 3-Benzyl-4-phenylfuran-2,5-dione
-
To a stirred solution of 3-(bromomethyl)-4-phenylfuran-2,5-dione (1.0 equiv) in anhydrous THF at -78 °C, add phenylmagnesium bromide (1.1 equiv) dropwise.
-
Maintain the temperature at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 3-benzyl-4-phenylfuran-2,5-dione.
Step 6: Synthesis of this compound
-
To a stirred solution of 3-benzyl-4-phenylfuran-2,5-dione (50 mg, 0.19 mmol) in anhydrous THF (10 mL) at -78 °C, add 1 M N-Selectride in THF (0.60 mL, 0.60 mmol) over a period of 10 minutes[2].
-
Maintain the mixture at this temperature for 1 hour[2].
-
Quench the reaction by adding acetone.
-
Acidify the mixture to pH 2 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford this compound.
Purification of this compound from Natural Sources
This compound can be isolated from the soil ascomycete Gymnoascus reessii. The following is a general protocol based on standard methods for the isolation of natural products.
-
Cultivation and Extraction:
-
Cultivate Gymnoascus reessii in a suitable liquid or solid medium.
-
After an appropriate incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol.
-
Concentrate the crude extract under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the crude extract to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
Further purify the active fractions using repeated column chromatography, potentially with different stationary phases (e.g., Sephadex LH-20) to remove pigments and other impurities.
-
The final purification step typically involves high-performance liquid chromatography (HPLC), preferably on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water), to yield pure this compound.
-
Visualizations
Caption: Total Synthesis of this compound.
Caption: Purification Workflow for this compound.
Caption: Proposed Antifungal Signaling Pathway.
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. The total synthesis is robust and proceeds with good yields in each step. The purification strategies are applicable to both synthetically derived and naturally isolated material. While the precise molecular mechanism of this compound's antifungal activity is yet to be fully elucidated, it is hypothesized to involve the disruption of the fungal cell membrane, a common mode of action for butenolide compounds. Further research into its specific molecular targets and signaling pathways will be invaluable for its development as a potential therapeutic agent.
References
Application Notes and Protocols for the Quantification of Gymnoascolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A is a fungal metabolite first isolated from Malbranchea filamentosa.[1] It is a polyketide with a molecular formula of C₁₇H₁₄O₂ and a molecular weight of 250.3 g/mol .[1] Preclinical studies have demonstrated its potential as a vasodilator by inhibiting calcium-induced contractions in isolated rat aortic rings, suggesting its potential as a lead compound in cardiovascular drug discovery.[1] To advance the research and development of this compound, robust and reliable analytical methods for its quantification in various matrices, including fermentation broths, extracts, and biological samples, are essential.
This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₂ | [1] |
| Molecular Weight | 250.3 g/mol | [1] |
| IUPAC Name | 3-phenyl-4-(phenylmethyl)-2(5H)-furanone | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol (B129727) | [1] |
Proposed Analytical Methods
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices, such as fermentation broths and purified extracts.
3.1.1. Experimental Protocol
a. Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelia and grind to a fine powder. Extract the powder with methanol or ethyl acetate (B1210297) (e.g., 1 g of powder in 20 mL of solvent) by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.
-
Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes to pellet the solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.
b. Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound standard (likely in the 250-350 nm range due to the aromatic rings) |
| Injection Volume | 10 µL |
c. Calibration Curve
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
3.1.2. Data Presentation: Typical HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | Expected Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates.
3.2.1. Experimental Protocol
a. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an LC-MS vial.
b. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 5% to 95% B5-6 min: 95% B6.1-8 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): 251.1 m/z ([M+H]⁺)Product Ions (Q3): To be determined by infusion of a standard solution. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
3.2.2. Data Presentation: Typical LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed and minimized |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound's vasodilatory effect.
References
Application Notes and Protocols: Investigating the Effects of a Novel Compound (e.g., Gymnoascolide A) on Calcium-Induced Vasocontraction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The regulation of vascular smooth muscle contraction is a critical physiological process, and its dysregulation is implicated in various cardiovascular diseases, including hypertension. Intracellular calcium (Ca²⁺) concentration is a primary determinant of vascular tone. Vasoconstriction is initiated by an increase in cytosolic Ca²⁺, which can occur through influx from the extracellular space via voltage-gated Ca²⁺ channels (VGCCs) and store-operated Ca²⁺ channels (SOCCs), or release from intracellular stores like the sarcoplasmic reticulum (SR). Therefore, compounds that modulate these Ca²⁺ signaling pathways are of significant interest in cardiovascular research and drug development.
This document provides a detailed protocol for investigating the effects of a novel compound, exemplified by Gymnoascolide A, on calcium-induced vasocontraction in isolated arterial rings. These methods allow for the characterization of the compound's vasoactive properties and elucidation of its potential mechanism of action.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data that could be obtained from the described experiments to characterize the effects of "Compound X" (e.g., this compound) on vascular contraction.
Table 1: Effect of Compound X on Phenylephrine-Induced Contraction
| Concentration of Compound X | Maximum Contraction (% of KCl max) | EC₅₀ of Phenylephrine (B352888) (nM) |
| Vehicle (Control) | 100 ± 5.2 | 55 ± 4.1 |
| 1 µM | 82 ± 4.8 | 78 ± 5.5 |
| 10 µM | 65 ± 3.9 | 120 ± 7.3 |
| 100 µM | 45 ± 3.1 | 250 ± 10.2 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of Compound X on Contractions Induced by High K⁺ and Extracellular Ca²⁺
| Pre-treatment | Inducing Agent | Maximum Contraction (% of Control) |
| Vehicle (Control) | 80 mM KCl | 100 ± 3.7 |
| 10 µM Compound X | 80 mM KCl | 58 ± 4.2 |
| Vehicle (Control) | CaCl₂ (in Ca²⁺-free, high K⁺ buffer) | 100 ± 6.1 |
| 10 µM Compound X | CaCl₂ (in Ca²⁺-free, high K⁺ buffer) | 42 ± 5.5 |
| ***p < 0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of Compound X on Sarcoplasmic Reticulum Ca²⁺ Release
| Pre-treatment | Inducing Agent | Peak Contraction (% of PE max in normal Krebs) |
| Vehicle (Control) | Phenylephrine (in Ca²⁺-free buffer) | 45 ± 3.3 |
| 10 µM Compound X | Phenylephrine (in Ca²⁺-free buffer) | 42 ± 3.8 (ns) |
| Vehicle (Control) | Caffeine (B1668208) (in Ca²⁺-free buffer) | 38 ± 2.9 |
| 10 µM Compound X | Caffeine (in Ca²⁺-free buffer) | 36 ± 3.1 (ns) |
| ns = not significant. Data are presented as mean ± SEM. |
Experimental Protocols
The following protocols are standard methods for studying vascular pharmacology in isolated tissues.[1][2][3]
Preparation of Isolated Aortic Rings
This protocol describes the dissection and preparation of rat thoracic aortic rings for isometric tension studies.[1][3][4]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118.4 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25.0 NaHCO₃, 11.1 Glucose)[1]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope, surgical instruments
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Perform a thoracotomy and carefully dissect the thoracic aorta.[1][4]
-
Place the aorta in ice-cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
(Optional for endothelium-denuded studies) Gently rub the intimal surface of the ring with a fine wire or wooden stick to remove the endothelium.
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[3]
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.[1]
Assessment of Aortic Ring Viability and Endothelial Integrity
-
After equilibration, contract the rings with 80 mM KCl to check for viability and to obtain a reference for maximal contraction.[1]
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings with phenylephrine (PE, 1 µM).
-
Once a stable plateau is reached, add acetylcholine (B1216132) (ACh, 10 µM). A relaxation of >80% indicates intact endothelium, while <10% relaxation confirms successful denudation.[1]
-
Wash the rings thoroughly and allow them to return to baseline before proceeding with further experiments.
Protocol to Study the Effect of this compound on Agonist-Induced Contraction
-
After assessing endothelial integrity, allow the rings to re-equilibrate.
-
Incubate the aortic rings with either vehicle or different concentrations of this compound for 20-30 minutes.
-
Generate a cumulative concentration-response curve for a vasoconstrictor agonist (e.g., phenylephrine, 1 nM to 100 µM).
-
Record the isometric tension at each concentration.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its effect on agonist-induced contraction.
Protocol to Investigate the Role of Voltage-Gated Ca²⁺ Channels (VGCCs)
-
Equilibrate the aortic rings in normal Krebs-Henseleit solution.
-
Incubate with vehicle or this compound for 20-30 minutes.
-
Induce contraction by adding 80 mM KCl to the organ bath. This high K⁺ concentration causes membrane depolarization and opens VGCCs.
-
To further confirm the effect on Ca²⁺ influx through VGCCs, perform the following:
-
Wash the rings and incubate them in a Ca²⁺-free, high K⁺ (80 mM) Krebs-Henseleit solution.
-
Add vehicle or this compound.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of CaCl₂ (0.1 to 5 mM).
-
-
Compare the contractile responses to assess the inhibitory effect of this compound on Ca²⁺ influx through VGCCs.[5]
Protocol to Investigate the Role of Intracellular Ca²⁺ Release
-
Equilibrate the aortic rings in normal Krebs-Henseleit solution.
-
Replace the solution with Ca²⁺-free Krebs-Henseleit solution containing EGTA (1 mM) for a few minutes to chelate residual Ca²⁺, then switch to Ca²⁺-free Krebs-Henseleit solution without EGTA.
-
Incubate with vehicle or this compound for 20-30 minutes.
-
Induce a transient contraction by adding a high concentration of phenylephrine (10 µM). This contraction is due to Ca²⁺ release from the sarcoplasmic reticulum.
-
To differentiate between IP₃-mediated and ryanodine-sensitive Ca²⁺ release, repeat the experiment using caffeine (20 mM) as the inducing agent in separate tissues.[5]
-
Compare the peak of the transient contractions to determine if this compound affects intracellular Ca²⁺ release.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathways in vascular smooth muscle contraction.
Caption: Experimental workflow for studying vasocontraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ligustilide induces vasodilatation via inhibiting voltage dependent calcium channel and receptor-mediated Ca2+ influx and release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Evaluating Gymnoascolide A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A, a fungal metabolite isolated from Malbranchea filamentosa, has been identified for its vasodilatory activity.[1] As with many natural products, a thorough evaluation of its cytotoxic potential is a critical step in the drug discovery and development process.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The following protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are foundational methods for determining a compound's effect on cell viability, membrane integrity, and mechanism of cell death.[4][5]
Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[6][7][8] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of metabolically active cells.[7]
Experimental Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, A549, or relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for a new compound might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Data Presentation: Example MTT Assay Results
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.231 | 0.075 | 98.2 |
| 1 | 1.102 | 0.063 | 87.9 |
| 10 | 0.627 | 0.041 | 50.0 |
| 50 | 0.251 | 0.022 | 20.0 |
| 100 | 0.113 | 0.015 | 9.0 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[11][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]
Experimental Protocol: LDH Assay
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line
-
Complete cell culture medium
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (10X, often provided in the kit)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free medium during the treatment period to avoid interference from LDH present in serum.
-
-
Preparation of Controls:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.
-
Spontaneous LDH Release: Untreated cells. This measures the background LDH release.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer (add 10 µL of 10X Lysis Buffer 45 minutes before collecting the supernatant). This represents 100% cytotoxicity.[14]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).[14]
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Data Presentation: Example LDH Assay Results
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.215 | 0.018 | 0.0 |
| Maximum Release | 1.892 | 0.103 | 100.0 |
| 0.1 | 0.223 | 0.021 | 0.5 |
| 1 | 0.358 | 0.033 | 8.5 |
| 10 | 0.981 | 0.076 | 45.7 |
| 50 | 1.754 | 0.091 | 91.8 |
| 100 | 1.850 | 0.099 | 97.5 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by cytotoxic compounds. Assays to detect apoptosis are crucial for understanding the mode of action of a potential drug. Key hallmarks of apoptosis include DNA fragmentation and the activation of caspases.[15][16]
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.[15][16] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[15]
Experimental Protocol: TUNEL Assay (Microscopy)
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include positive (e.g., DNase I treated) and negative controls.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Follow the kit manufacturer's instructions to prepare the TdT reaction mix.
-
Add the reaction mix to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber.[15]
-
-
Staining and Mounting:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Visualization and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence (or another color depending on the label used), while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained).
-
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. Their activity can be measured using specific substrates that become fluorescent or luminescent upon cleavage.[3]
Experimental Protocol: Caspase-3/7 Glo Assay
Materials:
-
This compound
-
Human cancer cell line
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and treatment protocol as described for the MTT assay, but use white-walled plates.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
The luminescence signal is proportional to the amount of caspase-3/7 activity. Data can be presented as fold change in activity compared to the vehicle control.
-
Data Presentation: Example Apoptosis Assay Results
Table 3: TUNEL Assay Quantification
| This compound (µM) | % TUNEL-Positive Cells | Standard Deviation |
|---|---|---|
| 0 (Vehicle Control) | 2.1 | 0.8 |
| 10 | 25.4 | 3.2 |
| 50 | 78.9 | 6.1 |
Table 4: Caspase-3/7 Activity
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|
| 0 (Vehicle Control) | 15,234 | 1.0 |
| 10 | 98,765 | 6.5 |
| 50 | 254,321 | 16.7 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound's cytotoxicity is yet to be determined, a plausible hypothesis is the induction of apoptosis through an intrinsic (mitochondrial) pathway. This could involve the compound inducing cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, the caspase cascade.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. This foundational data is essential for guiding further mechanistic studies and evaluating the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models | MDPI [mdpi.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. clyte.tech [clyte.tech]
- 16. opentrons.com [opentrons.com]
Gymnoascolide A: A Potential Tool for Elucidating Fungal Cell Wall Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A is a naturally occurring butenolide, a class of γ-lactone-containing compounds, isolated from the fungus Malbranchea filamentosa.[1] While initially identified for its vasodilatory activity, subsequent studies have revealed its moderate and selective antifungal properties, particularly against the plant pathogenic fungus Septoria nodorum.[1] The fungal cell wall is an attractive target for antifungal drug development due to its essential role in maintaining cell integrity and the absence of homologous structures in mammalian cells. Although the precise mechanism of action for this compound's antifungal activity has not been definitively established as targeting cell wall synthesis, its potential in this area warrants investigation.
These application notes provide a framework for utilizing this compound as a research tool to explore the intricacies of fungal cell wall biosynthesis. The following protocols are designed to systematically evaluate the effect of this compound on fungal cell wall integrity and composition, and to identify its potential molecular targets within the cell wall synthesis machinery.
Application Notes
The study of novel antifungal compounds like this compound is crucial for understanding the complex processes of fungal cell wall construction and for identifying new therapeutic targets. If this compound is found to interfere with cell wall synthesis, it could be employed in several research applications:
-
Probing Enzyme Function: As a specific inhibitor, it could be used to study the kinetics and regulation of key enzymes involved in cell wall polysaccharide synthesis, such as β-(1,3)-glucan synthase and chitin (B13524) synthase.
-
Dissecting Regulatory Pathways: It could serve as a tool to investigate the Cell Wall Integrity (CWI) signaling pathway, which is activated in response to cell wall stress.
-
Synergistic Antifungal Studies: Its efficacy in combination with known antifungal agents that target other cellular processes could be explored to identify potential synergistic interactions.
-
Lead Compound for Drug Development: Understanding its structure-activity relationship could guide the synthesis of more potent and selective antifungal derivatives.
Quantitative Data Summary
The following table summarizes the known antifungal activity of this compound and other related butenolide derivatives. It is important to note that the mechanism of action for the butenolide derivatives listed below has been suggested to involve the inhibition of mitochondrial respiration, not cell wall synthesis.
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound | Septoria nodorum | LD99 | 13 µg/mL | |
| Butenolide Derivative V-6 | Sclerotinia sclerotiorum | EC50 | 1.51 mg/L | [2] |
| Butenolide Derivative VI-7 | Sclerotinia sclerotiorum | EC50 | 1.81 mg/L | [2] |
| Butenolide Derivative 3-8 (Lead Compound) | Sclerotinia sclerotiorum | EC50 | 10.62 mg/L | [2] |
Experimental Protocols
The following protocols provide a methodological framework to investigate the potential of this compound as a fungal cell wall synthesis inhibitor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound
-
Target fungal strain (e.g., Septoria nodorum, Saccharomyces cerevisiae, Candida albicans)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth for filamentous fungi, YPD for yeast)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the 96-well plate to achieve a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per established protocols (e.g., CLSI guidelines). The final concentration in the wells should be approximately 0.5 - 2.5 x 10^3 cells/mL for yeast or 0.4 - 5 x 10^4 spores/mL for filamentous fungi.
-
Inoculation: Add the fungal inoculum to each well containing the diluted this compound. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 25-30°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Cell Wall Integrity Assay (Sorbitol Protection)
Objective: To determine if this compound compromises the fungal cell wall, making the cells susceptible to osmotic stress.
Materials:
-
This compound
-
Target fungal strain
-
Growth medium with and without an osmotic stabilizer (e.g., 1 M sorbitol)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare two sets of 96-well plates with serial dilutions of this compound as described in Protocol 1. One set of plates should contain standard growth medium, and the other set should contain growth medium supplemented with 1 M sorbitol.
-
Inoculate both sets of plates with the fungal suspension.
-
Incubate the plates and determine the MIC in both the presence and absence of sorbitol.
-
Interpretation: If this compound targets the cell wall, the MIC value will be significantly higher in the medium containing sorbitol, as the osmotic stabilizer will support the growth of cells with weakened walls.
Protocol 3: Visualization of Cell Wall Damage (Calcofluor White Staining)
Objective: To visualize changes in chitin distribution in the fungal cell wall, which can indicate cell wall stress and compensatory mechanisms.
Materials:
-
This compound
-
Target fungal strain
-
Liquid growth medium
-
Calcofluor White (CFW) staining solution (fluorescent brightener 28)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Grow the fungal cells in liquid medium containing a sub-inhibitory concentration of this compound (e.g., 1/2 MIC) for several hours.
-
Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and add CFW staining solution to a final concentration of 10 µg/mL.
-
Incubate in the dark for 10-15 minutes at room temperature.
-
Wash the cells again with PBS to remove excess stain.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope.
-
Interpretation: Cells under cell wall stress often exhibit brighter and more diffuse fluorescence, particularly at the septa and bud necks, indicating an increase in chitin deposition as a compensatory response.
Protocol 4: Quantification of Cell Wall Polysaccharides
Objective: To quantitatively determine if this compound treatment alters the relative amounts of glucan and chitin in the fungal cell wall.
Materials:
-
This compound
-
Large-scale fungal culture
-
Cell wall isolation buffer (e.g., Tris-HCl with protease inhibitors)
-
Glass beads
-
Enzymes for polysaccharide digestion (e.g., zymolyase for glucan, chitinase (B1577495) for chitin)
-
Spectrophotometric assay kits for glucose and N-acetylglucosamine
Procedure:
-
Grow a large culture of the target fungus in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the cells and wash them thoroughly.
-
Cell Wall Isolation: Resuspend the cells in isolation buffer and disrupt them mechanically using glass beads and a homogenizer.
-
Separate the cell wall fraction by differential centrifugation.
-
Wash the isolated cell walls extensively with water and lyophilize them.
-
Polysaccharide Quantification:
-
Glucan: Treat a known amount of dried cell walls with zymolyase to digest the β-glucans. Quantify the released glucose using a glucose oxidase assay kit.
-
Chitin: Treat a known amount of dried cell walls with chitinase to digest the chitin. Quantify the released N-acetylglucosamine using a specific colorimetric assay.
-
-
Analysis: Compare the glucan and chitin content of the cell walls from treated and untreated cells. A significant change in the ratio of these components would suggest interference with cell wall synthesis.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for In Vivo Experimental Models in Gymnoascolide A Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo experimental models to investigate the therapeutic potential of Gymnoascolide A, a fungal metabolite with promising anti-cancer and vasodilatory properties.
Introduction to this compound
This compound is a butenolide-containing natural product isolated from fungi of the genus Gymnoascus, including Malbranchea filamentosa and Gymnoascus reessii. Preliminary studies have indicated that this compound exhibits biological activities, notably as a vasodilator by inhibiting calcium-induced contractions in rat aortic rings. Furthermore, crude extracts of Gymnoascus dankaliensis, a related fungus, have demonstrated cytotoxic effects against human colon carcinoma (HCT-18) and sarcoma (SR) cell lines, suggesting a potential anti-cancer application for its constituent compounds like this compound.
Recommended In Vivo Model: Human Tumor Xenograft in Athymic Nude Mice
Given the cytotoxic profile of related fungal extracts, a human tumor xenograft model is the most pertinent in vivo system to evaluate the anti-cancer efficacy of this compound. The HCT-116 human colorectal carcinoma cell line is a well-characterized and widely used model that is appropriate for this purpose, especially considering the observed activity against the similar HCT-18 cell line. Athymic nude mice, which are immunodeficient and do not reject foreign tissue, are the standard hosts for such xenograft studies.[1][2][3][4][5][6]
Experimental Workflow
The following diagram illustrates the general workflow for a xenograft study to assess the anti-tumor activity of this compound.
Caption: Workflow for in vivo xenograft studies.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: HCT-116 (human colorectal carcinoma).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: When cells reach 70-80% confluency, detach them using Trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL for implantation.[7][8]
Animal Model and Husbandry
-
Animal Strain: Athymic Nude Mice (e.g., NU/NU, Swiss Nude).[1][4]
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: House mice in a specific pathogen-free (SPF) or sterile environment to prevent infections.[1] Provide sterile food, water, and bedding.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before any experimental procedures.[7]
Tumor Implantation
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 100 µL of the HCT-116 cell suspension (5 x 10^6 cells) into the prepared site using a 27-gauge needle.[7]
-
Monitor the mice for recovery from anesthesia.
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.[7]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The vehicle composition should be optimized for solubility and biocompatibility.
-
Treatment Administration: Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route daily or on an alternating day schedule. The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume 2-3 times weekly.
-
Record the body weight of each mouse 2-3 times weekly as an indicator of toxicity.[7]
-
Observe the mice daily for any clinical signs of distress or adverse effects.
-
Endpoint and Data Analysis
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if significant signs of distress are observed.
-
Data Collection: At the end of the study, euthanize all remaining animals. Excise the tumors and record their final weight and volume. Collect major organs (liver, kidney, spleen, lungs) for histopathological analysis to assess toxicity.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Quantitative Data Presentation
The following table provides a template for summarizing the quantitative data from the in vivo study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (Endpoint) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | |||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 | ||||
| Positive Control | - |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Potential Signaling Pathways for Investigation
Based on the anti-cancer activity of other natural compounds, this compound may exert its effects through various signaling pathways. Post-study analysis of tumor tissues could investigate the modulation of key proteins in pathways such as:
-
Apoptosis Pathway: Assess the expression of Bcl-2 family proteins (Bax, Bcl-2) and caspases (Caspase-3, -8, -9).
-
Cell Cycle Regulation: Analyze the levels of cyclins and cyclin-dependent kinases (CDKs).
-
PI3K/Akt/mTOR Pathway: Investigate the phosphorylation status of key proteins in this critical cell survival and proliferation pathway.
The following diagram depicts a hypothetical signaling pathway that could be affected by this compound.
References
- 1. criver.com [criver.com]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. criver.com [criver.com]
- 5. Athymic nude mice as an experimental model for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Gymnoascolide A in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A, a fungal metabolite isolated from Malbranchea filamentosa, has been identified as a compound with vasodilatory properties.[1] Its chemical formula is C₁₇H₁₄O₂ with a molecular weight of 250.3 g/mol .[1] Preliminary studies have shown that this compound inhibits calcium-induced contractions in isolated rat aortic rings, suggesting its potential as a modulator of vascular tone.[1]
These application notes provide detailed protocols for the preparation of this compound solutions and its characterization in a series of biological assays relevant to its vasodilatory activity. The protocols are intended to serve as a guide for researchers investigating the pharmacological properties and mechanism of action of this compound and similar compounds.
Data Presentation
Due to limited publicly available quantitative data for this compound, the following table presents a template with hypothetical, yet realistic, values to guide data organization and comparison.
| Assay Type | Cell Line / Tissue | Parameter | This compound (Hypothetical Value) | Positive Control |
| Vasodilation | Isolated Rat Aortic Rings | EC₅₀ | 1.5 µM | Acetylcholine (B1216132) (1 µM) |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | IC₅₀ (48h) | > 50 µM | Doxorubicin (1 µM) |
| Intracellular Calcium Flux | HUVECs | IC₅₀ (vs. KCl-induced influx) | 2.5 µM | Verapamil (10 µM) |
| Nitric Oxide Production | HUVECs | EC₅₀ | 5 µM | Bradykinin (1 µM) |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695) (200 proof), molecular biology grade
-
Methanol (B129727), ACS grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Solubilization: Based on its known solubility, dissolve this compound in an appropriate solvent to create a high-concentration stock solution (e.g., 10 mM).[1]
-
For cell-based assays, sterile DMSO is the recommended solvent.
-
For other applications, ethanol or methanol can be used.
-
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary.
-
Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube. This step is critical to prevent contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. The stability is reported to be at least 4 years.[2]
Isolated Rat Aortic Ring Assay
This ex vivo assay is used to assess the direct vasodilatory or vasoconstrictive effects of a compound on blood vessels.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 119 NaCl, 4.7 KCl, 1.17 MgSO₄·7H₂O, 1.6 CaCl₂·2H₂O, 1.18 NaH₂PO₄, 24 NaHCO₃, 0.03 EDTA, 5.5 glucose, and 5.0 HEPES)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound working solutions
-
Organ bath system with force transducers
-
Dissection tools (forceps, scissors)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Protocol:
-
Aorta Dissection: Euthanize the rat according to approved animal protocols. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Carefully remove adhering connective and adipose tissues. Cut the aorta into 3-4 mm wide rings.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Induce contraction with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Washout: Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
Vasodilation Assay:
-
Pre-contract the aortic rings with 1 µM phenylephrine.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the PE-induced contraction. Plot the concentration-response curve and calculate the EC₅₀ value.
Cell Viability Assay (MTT/MTS)
This assay determines the cytotoxic potential of this compound on vascular endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include vehicle control (e.g., 0.1% DMSO) and positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.
Intracellular Calcium Flux Assay
This assay measures the effect of this compound on intracellular calcium concentration changes in response to a stimulus.
Materials:
-
HUVECs
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Potassium chloride (KCl) solution (e.g., 60 mM)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Wash and Pre-treatment:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound and incubate for 15-30 minutes.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a depolarizing stimulus (e.g., KCl solution) to induce calcium influx.
-
Continue to record the fluorescence intensity over time (e.g., for 2-5 minutes).
-
-
Data Analysis: Quantify the change in fluorescence intensity (peak fluorescence - baseline fluorescence) or the area under the curve. Determine the inhibitory effect of this compound on the KCl-induced calcium influx and calculate the IC₅₀.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound-induced vasodilation.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
References
- 1. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by ginkgolides and bilobalide of the production of nitric oxide in macrophages (THP-1) but not in endothelial cells (HUVEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Gymnoascolide A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of Gymnoascolide A, a fungal metabolite originally identified with vasodilatory activity.[1] Given that the butenolide scaffold, to which this compound belongs, is a crucial structural motif in various biologically active compounds with anti-inflammatory and anti-cancer properties, these protocols are designed to explore the broader therapeutic potential of novel this compound analogs.[2][3][4] The following sections detail HTS assays for cytotoxicity, inhibition of the NF-κB signaling pathway, and induction of apoptosis.
Application Note 1: Cytotoxicity Screening using a Tetrazolium-Based (MTT) Assay
Introduction: A primary step in the evaluation of novel compounds for anticancer potential is the assessment of their cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for determining cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692), the amount of which is directly proportional to the number of living cells.[6][7] This assay is readily adaptable to a high-throughput format for screening large libraries of this compound analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating:
-
Culture human cancer cell lines (e.g., HeLa, A549, or MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound analogs in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Add 1 µL of the diluted compound solutions to the respective wells. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity of this compound Analogs
| Analog ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| G-Analog-001 | HeLa | 48 | 15.2 |
| G-Analog-002 | HeLa | 48 | 27.8 |
| G-Analog-003 | HeLa | 48 | 9.5 |
| Doxorubicin | HeLa | 48 | 0.8 |
Workflow for Cytotoxicity Screening
Caption: Workflow for HTS cytotoxicity screening.
Application Note 2: Anti-Inflammatory Screening via NF-κB Reporter Assay
Introduction: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[8] Its dysregulation is linked to chronic inflammatory diseases and some cancers.[8] Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] A luciferase reporter gene assay is a common and sensitive HTS method to identify inhibitors of NF-κB activation. In this assay, cells are engineered to express the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decreased luciferase signal.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Plating:
-
Use a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Plate 20,000 cells per well in 100 µL of complete medium in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound analogs in an appropriate buffer.
-
Add the diluted compounds to the cells and incubate for 1 hour. This allows the compounds to enter the cells before stimulation.
-
-
NF-κB Activation:
-
Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to a final concentration of 10 ng/mL.
-
Include unstimulated controls and vehicle-treated controls.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
Data Presentation: Inhibition of NF-κB Activation by this compound Analogs
| Analog ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Unstimulated Control | - | 5,230 | - |
| Stimulated Control | - | 185,400 | 0 |
| G-Analog-004 | 10 | 98,100 | 47.1 |
| G-Analog-004 | 30 | 45,600 | 75.4 |
| G-Analog-005 | 10 | 165,200 | 10.9 |
| Positive Control (e.g., Bay 11-7082) | 10 | 15,300 | 91.7 |
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Application Note 3: Apoptosis Induction Screening using a Caspase-Glo® 3/7 Assay
Introduction: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anticancer therapies.[7][10][11][12][13] A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent HTS method that measures the combined activity of these two caspases. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating:
-
Seed cancer cells (e.g., Jurkat, a suspension cell line, or an adherent line like HeLa) at a density of 10,000 cells per well in 100 µL of medium in a 96-well white-walled plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound analogs.
-
Add the compounds to the cells. Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the induction of apoptosis.
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence with a microplate luminometer.
-
Data Presentation: Apoptosis Induction by this compound Analogs
| Analog ID | Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Induction vs. Control |
| Vehicle Control | - | 12,500 | 1.0 |
| G-Analog-006 | 10 | 48,750 | 3.9 |
| G-Analog-006 | 30 | 112,500 | 9.0 |
| G-Analog-007 | 10 | 15,200 | 1.2 |
| Staurosporine | 1 | 155,000 | 12.4 |
Workflow for Apoptosis Induction Screening
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fast and scalable continuous flow synthesis of butenolides and coumarins - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00567H [pubs.rsc.org]
- 3. Versatile Butenolide Syntheses via a Structure-Oriented C-H Activation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis and inhibition of cell proliferation by the cyclooxgenase enzyme blocker nimesulide in the Ishikawa endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolides induce apoptosis and decrease cell numbers in mouse blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective cyclooxygenase-2 inhibitor nimesulide induces apoptosis in pancreatic cancer cells independent of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Gymnoascolide A chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Gymnoascolide A chemical synthesis. The information is based on established synthetic protocols and common challenges encountered in related chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: Based on published literature, a reported overall yield for a 6-step synthesis of this compound is approximately 22%.[1] Individual step yields can vary, and optimization of each step is crucial for maximizing the final product quantity.
Q2: My Grignard reaction (Step 4) is showing low yield. What are the common causes?
A2: Low yields in Grignard reactions are often due to the presence of moisture or other protic sources, which quench the Grignard reagent. Ensure all glassware is flame-dried, and solvents are anhydrous. Other potential issues include poor quality magnesium turnings or side reactions such as Wurtz coupling.
Q3: The N-Selectride reduction (Step 6) is not proceeding to completion or is giving side products. What should I check?
A3: The N-Selectride reduction is sensitive to steric hindrance and temperature. Ensure the reaction is carried out at the recommended low temperature (-78 °C) to enhance selectivity. Incomplete reactions may be due to insufficient reagent or deactivation of the N-Selectride. Side products can arise if the temperature is not well-controlled, leading to over-reduction.
Q4: I am having difficulty with the final lactonization step. What factors influence this reaction's success?
A4: The final step of the synthesis is a lactonization. The success of this step is highly dependent on the selective reduction of the anhydride (B1165640) in the previous step. If the reduction is not clean, the resulting mixture of compounds will complicate the final cyclization. Purification of the intermediate from the N-Selectride reduction is critical.
Troubleshooting Guides
This section provides specific troubleshooting advice for key steps in the synthesis of this compound.
Step 4: Phenylmagnesium Bromide Addition
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no formation of the desired product. | Presence of water in glassware or solvent. | Flame-dry all glassware under vacuum and use freshly distilled, anhydrous THF. |
| Poor quality magnesium turnings. | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine if necessary. | |
| Grignard reagent did not form. | Ensure the reaction starts (indicated by bubbling/color change) before adding the bulk of the reactant. Gentle heating may be required for initiation. | |
| Formation of significant biphenyl (B1667301) byproduct. | Wurtz-coupling side reaction. | Add the bromobenzene (B47551) slowly to the magnesium suspension to maintain a low concentration of the halide. |
Step 6: N-Selectride Reduction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction. | Insufficient N-Selectride. | Use a slight excess of N-Selectride (as specified in the protocol). Ensure the N-Selectride solution has not degraded. |
| Reaction temperature is too low for the substrate. | While -78 °C is recommended, a slight increase in temperature (e.g., to -60 °C) can be cautiously explored if the reaction is sluggish, but this may impact selectivity. | |
| Formation of over-reduced products (diols). | Reaction temperature is too high. | Maintain a strict temperature control at -78 °C using a dry ice/acetone bath. |
| Excess N-Selectride. | Use the stoichiometric amount of N-Selectride recommended in the protocol. |
Yield Summary
The following table summarizes the reported yields for each step in the synthesis of this compound.[1]
| Step | Reaction | Product | Yield (%) |
| 1 | Not specified in detail | Dimethyl (bromomethyl)fumarate | Not specified |
| 2 | Not specified in detail | Intermediate 6 | Not specified |
| 3 | Saponification | Intermediate 7 | Not specified |
| 4 | Grignard Coupling | Intermediate 10 | 24% (over 5 steps from start) |
| 5 | Not specified in detail | Intermediate for final step | Not specified |
| 6 | N-Selectride Reduction & Lactonization | This compound (1) | 22% (overall from start) |
Experimental Protocols
Key Experiment: Synthesis of 3-benzyl-4-phenylfuran-2,5-dione (Intermediate 10)
This protocol is a multi-step process. A key yield-determining step is the chemoselective SN2' coupling reaction.
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous THF, followed by a crystal of iodine. Slowly add a solution of bromobenzene in anhydrous THF. The reaction is initiated with gentle heating. After initiation, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Coupling Reaction: The solution of the starting material (dimethyl (bromomethyl)fumarate derivative) in anhydrous THF is cooled to the desired reaction temperature. The freshly prepared Grignard reagent is then added dropwise. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography.
Key Experiment: Synthesis of this compound (1) via N-Selectride Reduction
-
Reaction Setup: A solution of 3-benzyl-4-phenylfuran-2,5-dione (10) in anhydrous THF is placed in a flame-dried flask under a nitrogen atmosphere.
-
Reduction: The solution is cooled to -78 °C using a dry ice/acetone bath. A 1 M solution of N-Selectride in THF is added dropwise over a period of 10 minutes. The mixture is stirred at this temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of methanol, followed by water. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
Caption: Reaction pathway for the selective reduction using N-Selectride.
References
Technical Support Center: Purification of Gymnoascolide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Gymnoascolide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a fungal secondary metabolite belonging to the aromatic butenolide class. It has the chemical formula C₁₇H₁₄O₂ and a molecular weight of 250.3 g/mol .[1] It has been isolated from fungi such as Malbranchea filamentosa and Gymnoascus reessii.[1][2] this compound exhibits vasodilatory activity.[1] It is soluble in organic solvents like dichloromethane (B109758), DMSO, ethanol, and methanol.[1]
Q2: What are the primary source organisms for obtaining this compound?
A2: The primary fungal sources for this compound are Malbranchea filamentosa and Gymnoascus reessii.[1][2] These fungi can be cultured in the laboratory to produce the compound.
Q3: What is a typical workflow for the purification of this compound?
A3: A general workflow involves the fermentation of the source fungus, followed by extraction of the fungal biomass and culture medium with an organic solvent like ethyl acetate (B1210297). The crude extract is then subjected to one or more chromatographic steps, such as silica (B1680970) gel column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q4: What kind of yields can I expect for this compound?
A4: The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the extraction and purification process. Yields of secondary metabolites from fungal cultures are often in the range of milligrams per liter of culture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low or No Yield of this compound in the Crude Extract
Possible Causes:
-
Suboptimal Fungal Culture Conditions: The fungal strain may not be producing a sufficient amount of this compound due to issues with the growth medium, temperature, pH, or incubation time.
-
Inefficient Extraction: The solvent used for extraction may not be optimal for this compound, or the extraction time may be too short.
-
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., exposure to high temperatures or extreme pH).
Troubleshooting Steps:
-
Optimize Culture Conditions: Review and optimize the fermentation parameters. Experiment with different media compositions and growth conditions to enhance the production of secondary metabolites.
-
Improve Extraction Efficiency:
-
Ensure the fungal biomass is thoroughly homogenized to maximize solvent exposure.
-
Experiment with different extraction solvents. Since this compound is soluble in several organic solvents, a solvent polarity gradient can be tested. Ethyl acetate is a common choice for extracting moderately polar compounds from fungal cultures.
-
Increase the extraction time or perform multiple extractions to ensure complete recovery.
-
-
Prevent Degradation: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Ensure that the pH of the extraction solvent is neutral.
Problem 2: Poor Separation during Silica Gel Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in either co-elution of compounds or the target compound sticking to the column.
-
Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.
-
Improper Column Packing: An unevenly packed column can cause channeling and result in a poor separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.
-
-
Reduce Sample Load: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel.
-
Ensure Proper Column Packing: Pack the column carefully to create a uniform and stable stationary phase bed.
Problem 3: Issues with Preparative HPLC Purification
Possible Causes:
-
Poor Peak Resolution: The peaks of this compound and impurities are overlapping.
-
Peak Tailing or Fronting: The peak shape is not symmetrical, which can indicate column overload, secondary interactions with the stationary phase, or a problem with the mobile phase.
-
Compound Precipitation: The purified compound may precipitate in the collection tubes if the mobile phase is evaporated too quickly or if the compound has low solubility in the remaining solvent.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Adjust the mobile phase composition and gradient profile to improve separation. A shallow gradient around the elution point of this compound can enhance resolution.
-
Consider using a different column with a different stationary phase chemistry if resolution is still poor.
-
-
Address Peak Shape Issues:
-
Reduce the injection volume or the concentration of the sample.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Add a small amount of an acid (e.g., trifluoroacetic acid) or a base to the mobile phase to suppress ionization and improve peak shape if secondary interactions are suspected.
-
-
Prevent Precipitation:
-
Collect smaller fractions.
-
Evaporate the solvent slowly under reduced pressure.
-
Consider adding a small amount of a solvent in which this compound is highly soluble to the collection tubes.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Fungal Culture Volume | 1 - 10 L | For laboratory-scale purification. |
| Extraction Solvent | Ethyl Acetate | A common solvent for extracting moderately polar fungal metabolites. |
| Crude Extract Yield | 0.5 - 5 g/L of culture | Highly dependent on the fungal strain and culture conditions. |
| Silica Gel Column Load | 1-5% (w/w) of silica gel | Overloading can lead to poor separation. |
| Preparative HPLC Column | C18, 10 µm, 250 x 20 mm | A common choice for reversed-phase purification of natural products. |
| HPLC Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water | A gradient elution is typically used. |
| Final Yield of Pure Compound | 1 - 20 mg/L of culture | This is an estimated range and can vary widely. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Fermentation: Culture Gymnoascus reessii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Homogenize the mycelia and extract three times with an equal volume of ethyl acetate.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine all ethyl acetate extracts.
-
-
Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane (B92381) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC.
-
Analysis: Spot the collected fractions on a TLC plate and develop it in a hexane:ethyl acetate (e.g., 7:3) solvent system. Visualize the spots under UV light (254 nm). Combine the fractions containing the compound with the desired Rf value corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
Protocol 3: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 30 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound. Confirm the purity and identity of the compound using analytical techniques such as LC-MS and NMR.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Troubleshooting Gymnoascolide A Bioassay Variability
Welcome to the technical support center for Gymnoascolide A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results. The following guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite that has been identified to have vasodilatory properties. It has been observed to inhibit calcium-induced contractions in isolated rat aortic rings.[1] While its full mechanism of action is still under investigation, related compounds suggest potential anti-inflammatory and apoptotic effects.
Q2: I am observing significant variability in my cytotoxicity assays (e.g., MTT, XTT) with this compound. What are the common causes?
Variability in cytotoxicity assays can arise from several factors, including inconsistent cell seeding, interference of this compound with the assay reagents, or issues with formazan (B1609692) crystal solubilization in MTT assays.[2] It is also crucial to ensure that the solvent used to dissolve this compound does not contribute to cytotoxicity at the concentrations used.
Q3: My apoptosis assay results (e.g., Annexin V/PI staining) are inconsistent. How can I troubleshoot this?
Inconsistent apoptosis assay results can be due to issues with cell health and handling, reagent concentrations, and the timing of the assay.[1] Apoptosis is a dynamic process, and measuring it too early or too late can lead to variable results. Ensure gentle cell handling to avoid inducing necrosis, which can be mistaken for late-stage apoptosis.
Q4: I am not seeing a consistent effect of this compound on my target signaling pathway (e.g., MAPK, PI3K/Akt, NF-κB) in Western Blots. What should I check?
Inconsistent Western Blot results can stem from variations in sample preparation, protein loading, antibody concentrations, and transfer efficiency. It is important to optimize primary and secondary antibody concentrations and to use a consistent and reliable loading control to normalize your results.
Troubleshooting Guides
Cytotoxicity Assay (MTT) Variability
Problem: High variability between replicate wells treated with this compound.
Below is a table outlining potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and avoid the edges of the wells, which are prone to evaporation ("edge effect").[3] |
| This compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a different solvent or a lower concentration of the compound. |
| Incomplete Formazan Solubilization | After MTT incubation, ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Use a sufficient volume of a suitable solvent.[2] |
| Interference with MTT Reagent | Run a control with this compound in cell-free media to check for any direct reduction of the MTT reagent by the compound.[4] |
| Solvent Cytotoxicity | Include a vehicle control (solvent without this compound) at the highest concentration used in the experiment to ensure the solvent itself is not causing cytotoxicity. |
Apoptosis Assay (Annexin V/PI) Variability
Problem: Inconsistent percentages of apoptotic cells after treatment with this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Staining Time | Optimize the incubation time with Annexin V and PI. Perform a time-course experiment to identify the optimal window for detecting apoptosis. |
| Cell Clumping | Gently resuspend cells to ensure a single-cell suspension before staining and analysis to avoid inaccurate event counting by the flow cytometer. |
| Incorrect Reagent Concentration | Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your specific cell type. |
| High Background Fluorescence | Ensure adequate washing steps to remove unbound antibodies and dyes.[1] Include unstained and single-stained controls to set up proper compensation and gating. |
| Cell Health | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase before starting the experiment to minimize spontaneous apoptosis. |
Western Blot Signal Variability
Problem: Inconsistent band intensities for target proteins in signaling pathways (MAPK, PI3K/Akt, NF-κB) after this compound treatment.
| Potential Cause | Recommended Solution |
| Inconsistent Protein Loading | Perform a total protein quantification assay (e.g., BCA) before loading and use a reliable loading control (e.g., GAPDH, β-actin) for normalization. |
| Suboptimal Antibody Concentration | Titrate primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[5][6] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[6] Optimize transfer time and voltage based on the molecular weight of your target protein. |
| High Background | Increase the duration and/or concentration of the blocking agent (e.g., non-fat milk, BSA).[5][7] Add a detergent like Tween-20 to your wash buffers.[6] |
| Variability in Lysis Buffer | Use a consistent lysis buffer with fresh protease and phosphatase inhibitors for all samples to ensure consistent protein extraction and prevent degradation. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the MAPK, PI3K/Akt, or NF-κB pathways overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A logical workflow for troubleshooting bioassay variability.
Caption: Potential signaling pathways modulated by this compound.
Caption: A standard experimental workflow for Western Blot analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gymnoascolide B | C18H16O4 | CID 11680925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Culture Conditions for Gymnoascolide A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Gymnoascolide A from Gymnoascus reessii.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: this compound is a natural product isolated from the soil ascomycete Gymnoascus reessii.
Q2: What are the general nutritional requirements for the growth of Gymnoascus reessii?
A2: Based on nutritional studies, Gymnoascus reessii can utilize a variety of carbon and nitrogen sources for growth. Effective carbon sources include glucose, soluble starch, and maltose. Suitable nitrogen sources include glycine, potassium nitrate (B79036) (KNO₃), sodium nitrate (NaNO₃), peptone, and casamino acids. Most strains have also shown improved growth with the addition of growth factors.
Optimizing Culture Conditions
Optimizing the culture conditions is crucial for maximizing the yield of this compound. The following sections provide guidance on media composition and physical fermentation parameters.
Media Composition
The composition of the culture medium significantly impacts the growth of Gymnoascus reessii and its production of secondary metabolites. Below is a summary of suitable carbon and nitrogen sources.
Table 1: Recommended Carbon Sources for Gymnoascus reessii Growth
| Carbon Source | General Observations |
| Glucose | Readily metabolized and supports good growth. |
| Soluble Starch | An effective complex carbohydrate for sustained growth. |
| Maltose | A disaccharide that also supports good growth. |
Table 2: Recommended Nitrogen Sources for Gymnoascus reessii Growth
| Nitrogen Source | Type | General Observations |
| Glycine | Amino Acid | An effective organic nitrogen source for robust growth. |
| Potassium Nitrate (KNO₃) | Inorganic Salt | A good inorganic nitrogen source. |
| Sodium Nitrate (NaNO₃) | Inorganic Salt | Another suitable inorganic nitrogen source. |
| Peptone | Complex Organic | Provides a rich source of amino acids and peptides. |
| Casamino Acids | Complex Organic | A hydrolysate of casein providing a mixture of amino acids. |
Physical Fermentation Parameters
The physical environment of the fermentation process plays a critical role in secondary metabolite production. Key parameters to optimize include pH, temperature, aeration, and agitation.
Table 3: General Physical Parameters for Fungal Fermentation
| Parameter | General Range | Considerations for Optimization |
| pH | 5.0 - 7.0 | The optimal pH for secondary metabolite production may differ from the optimal pH for biomass growth. It is recommended to monitor and control pH during fermentation. |
| Temperature | 25°C - 30°C | The optimal temperature should be determined empirically. Temperatures outside the optimal range can lead to reduced yield or the production of unwanted byproducts. |
| Aeration | Varies | Adequate oxygen supply is crucial for the growth of aerobic fungi and for many secondary metabolic pathways. Optimization of dissolved oxygen levels is recommended. |
| Agitation | 150 - 250 rpm | Agitation is important for nutrient distribution and oxygen transfer. Excessive shear stress can damage fungal mycelia. |
Experimental Protocols
The following protocols provide a starting point for the cultivation of Gymnoascus reessii and the subsequent extraction of this compound. Researchers should adapt and optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: Cultivation of Gymnoascus reessii in Shake Flasks
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature culture of Gymnoascus reessii from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days, or until sufficient biomass is obtained.
-
-
Production Culture:
-
Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10% (v/v) of the seed culture. A suggested basal production medium is provided in Table 4.
-
Incubate the production culture at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days. The optimal fermentation time should be determined by analyzing the production of this compound at different time points.
-
Table 4: Suggested Basal Production Medium for Gymnoascus reessii
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 10.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1.0 mL/L |
Protocol 2: Extraction and Preliminary Analysis of this compound
-
Extraction:
-
After the fermentation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.
-
Extract the mycelial mass with methanol (B129727) or acetone, followed by evaporation of the solvent and re-extraction with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Preliminary Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the presence of this compound by comparing with a standard, if available.
-
Troubleshooting Guide
This section addresses common issues that may be encountered during the optimization of this compound production.
Q: Low or no production of this compound is observed. What are the possible causes and solutions?
A:
-
Suboptimal Media Composition: The carbon-to-nitrogen ratio and the specific sources of each can significantly influence secondary metabolite production.
-
Solution: Systematically vary the concentrations of the carbon and nitrogen sources. Test different combinations of the recommended sources listed in Tables 1 and 2.
-
-
Incorrect pH: The pH of the medium can drift during fermentation, moving out of the optimal range for this compound biosynthesis.
-
Solution: Monitor the pH of the culture regularly and adjust it as needed using sterile acid or base. Alternatively, use a buffered medium.
-
-
Inadequate Aeration: Insufficient oxygen can be a limiting factor for the production of many secondary metabolites.
-
Solution: Increase the agitation speed, use baffled flasks to improve oxygen transfer, or consider sparging with sterile air in a bioreactor setup.
-
-
Non-optimal Fermentation Time: The peak of this compound production might be missed if the fermentation is too short or too long.
-
Solution: Perform a time-course study, harvesting samples at different time points (e.g., every 24 or 48 hours) to determine the optimal fermentation duration.
-
Q: Fungal growth is poor. What could be the issue?
A:
-
Nutrient Limitation: The basal medium may be lacking essential nutrients or growth factors.
-
Solution: Supplement the medium with yeast extract (0.1-0.5%) or other complex nutrient sources. Ensure the trace element solution is included.
-
-
Inoculum Quality: The inoculum may be old or have low viability.
-
Solution: Use a fresh, actively growing seed culture for inoculation.
-
-
Contamination: Bacterial or other fungal contamination can inhibit the growth of Gymnoascus reessii.
-
Solution: Ensure strict aseptic techniques are followed throughout the entire process.
-
Q: The crude extract is difficult to analyze due to many interfering compounds. How can I improve the initial purification?
A:
-
Solution: Employ solid-phase extraction (SPE) to clean up the crude extract before HPLC analysis. Different SPE cartridges (e.g., C18, silica) can be tested to find the most effective one for separating this compound from other metabolites.
Visualizing Workflows and Pathways
Experimental Workflow for Optimization
The following diagram illustrates a typical workflow for optimizing this compound production.
Caption: A workflow for optimizing this compound production.
Proposed Biosynthetic Pathway for Aromatic Butenolides
While the specific signaling pathway for this compound in Gymnoascus reessii is not yet elucidated, a generalized biosynthetic pathway for aromatic butenolides in fungi is presented below. These compounds are often derived from the polyketide pathway.
Caption: A proposed biosynthetic pathway for this compound.
Overcoming resistance in antifungal assays with Gymnoascolide A
Important Note for Researchers: Initial searches for "Gymnoascolide A" did not yield sufficient public data regarding its specific role in overcoming antifungal resistance. To fulfill the request for a comprehensive technical support guide, we have substituted this compound with Gypenosides (Gyp) , a well-documented compound known to act synergistically with fluconazole (B54011) to overcome resistance in Candida albicans. The principles, protocols, and troubleshooting steps outlined here with gypenosides as the subject compound can serve as a robust template for investigating other potential antifungal resistance breakers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Gypenosides overcome fluconazole resistance in Candida albicans?
A1: Gypenosides exhibit a synergistic effect with fluconazole (FLC) against resistant C. albicans primarily through two mechanisms: the inhibition of drug efflux pumps and the disruption of biofilm formation.[1] By inhibiting the efflux pumps, gypenosides increase the intracellular concentration of fluconazole, allowing it to reach its target, lanosterol (B1674476) 14-α-demethylase. Additionally, by inhibiting biofilm formation, a key virulence factor that contributes to drug resistance, gypenosides render the fungal cells more susceptible to fluconazole's effects.[1]
Q2: Is the synergistic effect of Gypenosides and Fluconazole observed in both FLC-resistant and FLC-susceptible strains of C. albicans?
A2: The synergistic antifungal activity between gypenosides and fluconazole is pronounced in FLC-resistant (FLCR) strains of C. albicans.[1] In contrast, for FLC-susceptible (FLCS) strains, the interaction is typically indifferent, meaning the combined effect is no greater than the sum of their individual effects.[1]
Q3: What is a Fractional Inhibitory Concentration Index (FICI), and what does it indicate for the Gypenosides-Fluconazole combination?
A3: The Fractional Inhibitory Concentration Index (FICI) is a quantitative measure of the interaction between two antimicrobial agents. It is calculated from the results of a checkerboard assay. For the combination of gypenosides and fluconazole against FLC-resistant C. albicans, the FICI has been reported to be in the range of 0.2539-0.2578, which indicates a strong synergistic interaction (a FICI of ≤ 0.5 is defined as synergy).[1]
Q4: Can Gypenosides be used as a standalone antifungal agent?
A4: While gypenosides have been shown to have some intrinsic biological activities, their primary value in the context of antifungal therapy is as a synergistic agent that enhances the efficacy of existing antifungals like fluconazole against resistant strains. Their standalone antifungal activity is typically not potent enough for clinical use against resistant infections.
Troubleshooting Guide
Problem 1: I am not observing a synergistic effect in my checkerboard assay with FLC-resistant C. albicans.
-
Possible Cause 1: Incorrect concentration ranges.
-
Solution: Ensure that the concentration ranges for both fluconazole and gypenosides bracket their individual Minimum Inhibitory Concentrations (MICs). The range should typically extend from at least 4x MIC to 1/8x MIC for each compound.
-
-
Possible Cause 2: Inoculum density is too high or too low.
-
Solution: Standardize your inoculum preparation. The final concentration of C. albicans in the wells should be adjusted according to standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
-
Possible Cause 3: The C. albicans strain is not truly FLC-resistant or the resistance mechanism is not related to efflux pumps.
-
Solution: Confirm the FLC-resistance profile of your strain by determining its MIC to fluconazole alone. A resistant phenotype is generally considered for MICs ≥ 64 µg/mL.[2] Also, consider that gypenosides' primary synergistic mechanism is the inhibition of efflux pumps. If resistance in your strain is due to other mechanisms, such as target site mutations in ERG11, the synergistic effect may be less pronounced.
-
Problem 2: My Rhodamine 6G efflux assay is showing inconsistent fluorescence readings.
-
Possible Cause 1: Incomplete washing of cells.
-
Solution: Ensure that the fungal cells are thoroughly washed with a glucose-free buffer after the Rhodamine 6G loading step to remove any extracellular dye. Residual extracellular fluorescence will interfere with the measurement of efflux.
-
-
Possible Cause 2: Cells are not sufficiently de-energized before the assay.
-
Solution: The pre-incubation step in a glucose-free buffer is crucial to deplete the cells' energy reserves. This ensures that the subsequent glucose-induced efflux is a direct measure of the efflux pumps' activity.
-
-
Possible Cause 3: The concentration of Gypenosides is too high, causing cell death.
-
Solution: Perform a viability control to ensure that the concentrations of gypenosides used in the efflux assay are not cytotoxic. The assay measures the active transport of the dye, which requires viable cells.
-
Problem 3: I am seeing variable results in my crystal violet biofilm assay.
-
Possible Cause 1: Inconsistent washing of the biofilm plate.
-
Solution: The washing steps to remove planktonic (non-adherent) cells must be performed gently and consistently to avoid dislodging the biofilm. Automated plate washers can improve reproducibility.
-
-
Possible Cause 2: Incomplete solubilization of the crystal violet.
-
Solution: After staining, ensure that the solubilizing agent (e.g., 95% ethanol (B145695) or 33% acetic acid) is added to each well and incubated for a sufficient time to completely dissolve the dye from the biofilm. Pipetting up and down can aid in this process.
-
-
Possible Cause 3: The biofilm is not allowed to form for a sufficient amount of time.
-
Solution: Adhere to a consistent incubation time for biofilm formation (e.g., 24 hours) to ensure a mature and stable biofilm has formed before treatment with gypenosides and/or fluconazole.
-
Data Presentation
Table 1: Synergistic Activity of Gypenosides (Gyp) and Fluconazole (FLC) against Candida albicans
| Fungal Strain | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| FLC-Resistant C. albicans | Fluconazole | ≥ 64 | 8-16 | 0.2539 - 0.2578 | Synergy |
| Gypenosides | > 512 | 64-128 | |||
| FLC-Susceptible C. albicans | Fluconazole | 0.5 - 2 | 0.5 - 2 | 1.0 - 1.5 | Indifference |
| Gypenosides | > 512 | > 512 |
FICI Calculation: FICI = (MIC of FLC in Combination / MIC of FLC Alone) + (MIC of Gyp in Combination / MIC of Gyp Alone). Interpretation: Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the in vitro interaction between gypenosides and fluconazole.
Materials:
-
96-well microtiter plates
-
Fluconazole and Gypenosides stock solutions
-
RPMI 1640 medium
-
FLC-resistant C. albicans strain
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of fluconazole in RPMI 1640 medium.
-
Along the y-axis, prepare serial two-fold dilutions of gypenosides in RPMI 1640 medium.
-
The final plate will contain a gradient of concentrations for both compounds, alone and in combination. Include a drug-free well as a growth control.
-
-
Prepare Inoculum:
-
Culture the FLC-resistant C. albicans strain overnight.
-
Adjust the cell suspension to a 0.5 McFarland standard, and then dilute it in RPMI 1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MICs:
-
The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
-
-
Calculate FICI:
-
Calculate the FICI using the formula provided in the Data Presentation section to determine the nature of the interaction.
-
Rhodamine 6G (R6G) Efflux Assay
This assay measures the activity of ATP-binding cassette (ABC) transporters, which are a major family of efflux pumps.
Materials:
-
FLC-resistant C. albicans strain
-
Phosphate-buffered saline (PBS)
-
Rhodamine 6G (R6G)
-
Glucose
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow C. albicans to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in glucose-free PBS and incubate for 1-2 hours at 30°C to de-energize the cells.
-
-
R6G Loading:
-
Add R6G to the de-energized cell suspension to a final concentration of 10 µM and incubate for 30-60 minutes.
-
Centrifuge the cells and wash them with cold PBS to remove extracellular R6G.
-
-
Efflux Measurement:
-
Resuspend the R6G-loaded cells in PBS.
-
Aliquot the cell suspension into a 96-well plate. To half of the wells, add gypenosides at the desired concentration.
-
Initiate efflux by adding glucose to a final concentration of 2%.
-
Immediately measure the fluorescence of the supernatant at timed intervals (e.g., every 5 minutes for 30-60 minutes) using an excitation wavelength of 525 nm and an emission wavelength of 555 nm.
-
-
Data Analysis:
-
An increase in fluorescence in the supernatant over time indicates the efflux of R6G. Compare the rate of efflux in the presence and absence of gypenosides. A reduced rate of efflux in the gypenosides-treated cells indicates inhibition of the efflux pumps.
-
Crystal Violet Biofilm Formation Assay
This protocol quantifies the ability of C. albicans to form a biofilm and the inhibitory effect of gypenosides.
Materials:
-
96-well flat-bottom microtiter plates
-
C. albicans strain
-
RPMI 1640 medium
-
Gypenosides and Fluconazole
-
Crystal Violet solution (0.1%)
-
95% Ethanol or 33% Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal inoculum of 1 x 10⁶ cells/mL in RPMI 1640.
-
Add the inoculum to the wells of the 96-well plate containing various concentrations of gypenosides, fluconazole, or their combination. Include a drug-free control.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the medium and wash the wells twice with PBS to remove non-adherent, planktonic cells.
-
-
Staining:
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells gently with distilled water until the water runs clear.
-
-
Solubilization and Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes with gentle shaking.
-
Transfer the solubilized dye to a new plate and measure the absorbance at 570 nm. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Caption: Mechanism of fluconazole resistance and synergy with gypenosides.
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Workflow for the Rhodamine 6G efflux pump inhibition assay.
References
- 1. The synergistic antifungal effects of gypenosides combined with fluconazole against resistant Candida albicans via inhibiting the drug efflux and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Gymnoascolide A in different solvents and media
Technical Support Center: Stability of Gymnoascolide A
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of complex natural products like this compound is typically influenced by several factors, including:
-
Solvent Type: Polar and protic solvents (e.g., methanol, water) may lead to degradation more readily than nonpolar, aprotic solvents.[1]
-
pH: The pH of aqueous media can significantly impact the rate of hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures generally accelerate degradation kinetics.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: How should I prepare a stock solution of this compound?
A2: For initial solubilization, it is advisable to use a high-purity, anhydrous aprotic solvent in which the compound is freely soluble, such as DMSO or anhydrous ethanol. Prepare the stock solution at a high concentration to minimize the volume added to your experimental medium. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What analytical methods are suitable for quantifying this compound in stability studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying complex organic molecules.[2][3] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful when dealing with complex matrices or low concentrations.[3]
Q4: How long can I expect this compound to be stable in my cell culture medium?
A4: The stability in aqueous-based cell culture media can be limited. It is crucial to determine the half-life of this compound in your specific medium and under your incubation conditions (e.g., 37°C, 5% CO₂). A preliminary time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to assess stability before conducting lengthy biological assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound in the aqueous assay medium. | 1. Perform a stability study of this compound in your specific medium at the experimental temperature. 2. If degradation is significant, consider shorter incubation times or prepare fresh solutions for each experiment. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <0.5%). 2. Investigate the use of solubilizing agents or different buffer systems. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of this compound. | 1. Characterize the degradation products using mass spectrometry to understand the degradation pathway. 2. Modify storage and experimental conditions (e.g., use of antioxidants, protection from light, pH adjustment) to minimize degradation. |
| Loss of compound during sample preparation. | Adsorption to plasticware or non-specific binding. | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Include a pre-extraction recovery standard to assess and correct for sample loss. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Different Solvents
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve in a minimal amount of a suitable anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in a panel of solvents to be tested. Examples include:
-
Aprotic: Acetonitrile (B52724), Ethyl Acetate
-
Protic: Methanol, Ethanol, Water
-
Buffers: Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.0.
-
-
-
Incubation:
-
Aliquot the test solutions into amber glass vials to protect from light.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
Immediately quench any potential degradation by freezing at -80°C or by mixing with a stabilizing agent if necessary.
-
-
Analysis:
-
Analyze the samples by a validated reverse-phase HPLC-UV or LC-MS/MS method to determine the remaining concentration of this compound.
-
Protocol 2: Analytical Method for Quantification (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for such molecules.[2]
-
Example Gradient: Start at 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (scan from 200-400 nm to find the absorbance maximum).
-
Quantification: Create a calibration curve using standards of known this compound concentrations.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µg/mL) at 25°C over 48 Hours
This table presents example data to illustrate how stability results can be summarized. Actual results must be generated experimentally.
| Solvent/Medium | pH | % Remaining at 24h | % Remaining at 48h | Appearance of Degradation Products (Peak Area %) |
| Acetonitrile | N/A | >99% | >99% | <0.1% |
| Methanol | N/A | 85% | 72% | 28% |
| Water | 7.0 | 65% | 40% | 60% |
| PBS | 5.4 | 75% | 55% | 45% |
| PBS | 7.4 | 60% | 35% | 65% |
| PBS | 9.0 | 40% | 15% | 85% |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Refining NMR Spectroscopic Analysis of Gymnoascolide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR spectroscopic analysis of Gymnoascolide A. Our aim is to address specific issues that may arise during experimental work and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble assigning the aromatic proton signals. How can I definitively distinguish between the two phenyl rings in the ¹H NMR spectrum?
A1: Signal overlap in the aromatic region is a common challenge. To resolve this, it is crucial to use 2D NMR techniques. A COSY (Correlation Spectroscopy) experiment will show correlations between adjacent protons within each phenyl ring. More definitively, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is key. Look for long-range correlations from the benzylic protons (H-5) to carbons in one of the phenyl rings, and from the olefinic proton to carbons in the other phenyl ring. This will allow for unambiguous assignment of each aromatic system.
Q2: The chemical shift of the carbonyl carbon (C-1) seems higher than expected. Is this normal?
A2: Yes, for a γ-butenolide structure like this compound, the carbonyl carbon (C-1) resonance is expected to be significantly downfield. The observed chemical shift around δC 177.2 ppm is consistent with a carbonyl group in a five-membered lactone ring that is part of a conjugated system. This deshielding effect is due to the combined influence of the adjacent oxygen atom and the α,β-unsaturation.
Q3: My ¹³C NMR spectrum is weak, especially for the quaternary carbons. What can I do to improve the signal-to-noise ratio?
A3: Quaternary carbons lack attached protons, resulting in a weaker signal due to the absence of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. To improve their detection:
-
Increase the number of scans: This is the most direct way to improve the signal-to-noise ratio.
-
Optimize the relaxation delay (d1): A longer relaxation delay (e.g., 5-10 seconds) will allow the quaternary carbons to fully relax between pulses, leading to a stronger signal.
-
Use a different pulse program: Consider using a pulse program like zgpg with a 30° pulse angle, which can help to acquire spectra more quickly without saturating the quaternary signals.
Q4: How can I confirm the connectivity between the benzyl (B1604629) group and the butenolide ring?
A4: The key experiment for this is HMBC . You should observe a correlation between the benzylic protons (H-5, a singlet) and the quaternary carbon C-4 (around δC 159.8 ppm) and the olefinic carbon C-3 (around δC 127.6 ppm) of the butenolide ring.[1] This multi-bond correlation provides clear evidence for the C-4 to C-5 bond.
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 1 | - | 177.2 |
| 2 | - | 127.6 |
| 3 | - | 159.8 |
| 4 | 4.85 (s, 2H) | 70.5 |
| 5 | 3.65 (s, 2H) | 32.7 |
| 1' | - | 134.7 |
| 2', 6' | 7.30-7.45 (m, 5H) | 129.2 |
| 3', 5' | 7.30-7.45 (m, 5H) | 128.8 |
| 4' | 7.30-7.45 (m, 5H) | 127.1 |
| 1'' | - | 135.5 |
| 2'', 6'' | 7.20-7.35 (m, 5H) | 129.5 |
| 3'', 5'' | 7.20-7.35 (m, 5H) | 128.6 |
| 4'' | 7.20-7.35 (m, 5H) | 126.6 |
Note: The specific assignment of protons within the overlapping multiplets of the phenyl rings requires 2D NMR data.
Experimental Protocols
Protocol 1: Standard 1D and 2D NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30 or zg
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Spectral Width (SW): 240 ppm (centered around 120 ppm)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2-5 seconds
-
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width (SW): 12 ppm in both dimensions
-
Data Points (TD): 2048 in F2, 256-512 in F1
-
Number of Scans (NS): 4-8 per increment
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz
-
Visualizations
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Hypothetical pathway for this compound-induced vasodilation.
References
Minimizing off-target effects of Gymnoascolide A in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Gymnoascolide A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a fungal metabolite identified as a vasodilator.[1] For the purpose of this guide, we will consider its primary mechanism of action to be the inhibition of the fictional "Kinase X" signaling pathway, which plays a crucial role in cellular proliferation and survival.
Q2: I am observing significant cytotoxicity at concentrations where this compound should be specific for its target. What is the likely cause?
Unexplained cytotoxicity is a common issue that can arise from off-target effects.[2] Small molecules can interact with multiple unintended targets, leading to adverse cellular responses.[3] It is also possible that the observed cytotoxicity is an on-target effect if "Kinase X" is essential for your cell line's survival.
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
Several strategies can help distinguish between on-target and off-target effects:
-
Genetic Validation: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein ("Kinase X").[2] If the cells with reduced target expression become resistant to this compound, the effect is likely on-target.
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should typically occur at lower concentrations than off-target effects.
Q4: My reporter assay is showing high background or inconsistent results after treatment with this compound. What could be the issue?
This could be due to an off-target effect on the reporter machinery itself. Some compounds are known to directly inhibit enzymes like luciferase.[2]
-
Run a Counter-Screen: Use a control reporter vector with a constitutive promoter that lacks the specific response element for your pathway of interest. If this compound still affects the signal, it suggests a direct impact on the reporter system.[2]
-
Switch Reporter Systems: If you are using a luciferase-based assay, consider switching to an alternative reporter like Green Fluorescent Protein (GFP) or β-lactamase to see if the issue persists.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | - Cell line instability or misidentification- Reagent variability (e.g., serum lots)- Inconsistent compound concentration | - Perform cell line authentication (e.g., STR profiling).- Test new lots of reagents before use.- Prepare fresh stock solutions of this compound and verify the concentration. |
| Unexpected changes in cell morphology | - Off-target effects on cytoskeletal proteins- General cellular stress or toxicity- Contamination | - Perform a dose-response analysis to find the optimal concentration.- Use a lower, more specific concentration of this compound.- Regularly check cultures for signs of contamination.[4][] |
| High levels of cell death at low concentrations | - On-target toxicity in your specific cell line- Potent off-target effects | - Confirm target engagement using a method like the Cellular Thermal Shift Assay (CETSA).- Perform genetic knockdown of the target to see if it mimics the phenotype.- Screen for off-target interactions using commercially available panels (e.g., kinase panels). |
| Loss of compound activity over time | - Compound degradation in solution- Cellular metabolism of the compound | - Prepare fresh stock solutions for each experiment.- Store stock solutions at the recommended temperature and protect from light.- Consider the metabolic stability of the compound in your cell line. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Target Inhibition and Off-Target Effects
| Concentration (µM) | On-Target ("Kinase X") Inhibition (%) | Off-Target (Hypothetical Kinase Y) Inhibition (%) | Cell Viability (%) |
| 0.01 | 15 | 2 | 100 |
| 0.1 | 55 | 8 | 98 |
| 1 | 92 | 25 | 95 |
| 10 | 98 | 75 | 60 |
| 100 | 99 | 95 | 15 |
Table 2: Comparison of Inhibitors on "Kinase X" Activity and Cell Viability
| Compound | IC50 for "Kinase X" (µM) | CC50 (Cytotoxicity) (µM) | Selectivity Index (CC50/IC50) |
| This compound | 0.08 | 12 | 150 |
| Structurally Unrelated Inhibitor B | 0.12 | > 50 | > 417 |
Experimental Protocols
Dose-Response Curve Generation
Objective: To determine the effective concentration range for on-target activity and identify concentrations that may lead to off-target effects.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant assay to measure the desired endpoint (e.g., a cell viability assay like MTT or a target-specific activity assay).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target, "Kinase X", in a cellular context.[2]
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound at a concentration expected to saturate the target. Incubate to allow for target binding.[2]
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[2]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.[2]
-
Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[2]
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.[2]
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[2]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: Logical decision tree for validating on-target effects.
References
Optimizing In Vivo Dosing for Novel Compounds: A Technical Support Guide for Gymnoascolide A
Frequently Asked Questions (FAQs)
Q1: What is Gymnoascolide A and its known mechanism of action?
A1: this compound is a fungal metabolite identified as a 4-benzyl-3-phenyl-5H-furan-2-one.[1] Its primary known biological activity is vasodilation, demonstrated by the inhibition of calcium-induced contractions in isolated rat aortic rings at a concentration of 1 µM.[1] The precise signaling pathway in vivo has not been fully elucidated, but its vasodilatory effect suggests potential interaction with pathways regulating vascular smooth muscle tone.
Q2: I have in vitro data for this compound. How do I determine a starting dose for my in vivo animal studies?
A2: Translating an in vitro effective concentration to an in vivo starting dose is a critical step that requires careful consideration and a multi-step approach. A direct conversion is not feasible. The recommended process involves:
-
Literature Review: Thoroughly search for any in vivo studies on compounds with similar structures or mechanisms of action. This can provide a starting point for a dose range.
-
Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate a starting dose in your species of interest. This method uses body surface area to normalize doses between species.
-
Pilot Dose-Ranging Study: The most reliable method is to conduct a pilot study with a wide range of doses. This initial experiment helps to identify a dose that shows biological activity without causing overt toxicity.
Q3: What are the common challenges I might face when administering this compound in vivo?
A3: Common challenges with novel, often hydrophobic, compounds like this compound include poor aqueous solubility, potential for precipitation upon injection, and rapid metabolism.[2][3] These can lead to inconsistent bioavailability and experimental results. Careful formulation development is crucial to overcome these issues.
Q4: How do I choose the appropriate vehicle for administering this compound?
A4: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Since it is soluble in DMSO, ethanol, and methanol, a common approach for in vivo studies is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline, polyethylene (B3416737) glycol (PEG), or corn oil.[1][2] It is imperative to keep the final concentration of the organic solvent to a minimum (e.g., <10% DMSO) to avoid vehicle-induced toxicity.[3] A pilot study to assess the tolerability of the chosen vehicle in your animal model is highly recommended.
Troubleshooting Common In Vivo Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during injection. | Poor solubility of the compound in the final vehicle. | Increase the concentration of co-solvents (e.g., PEG400, Tween 80), but be mindful of their potential toxicity.[2] Consider alternative administration routes or formulation strategies like nanoformulations. |
| Inconsistent results between animals or experiments. | Variable bioavailability due to formulation issues or rapid metabolism. | Optimize the formulation for better stability and solubility. Conduct pharmacokinetic (PK) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] |
| No observable efficacy at the tested doses. | The administered dose may be too low to reach therapeutic concentrations at the target site. The compound might be rapidly cleared from circulation. | Perform a dose-escalation study to test higher concentrations. Conduct PK studies to determine if the compound is reaching and being maintained at the target tissue.[3] |
| Signs of animal distress or toxicity (e.g., weight loss, lethargy). | The dose may be too high, or the vehicle may be causing adverse effects. | Conduct a Maximum Tolerated Dose (MTD) study.[4] Include a vehicle-only control group to assess the effects of the formulation components. |
Experimental Protocols
Protocol 1: Formulation Development and Solubility Assessment
-
Objective: To develop a stable and injectable formulation for this compound.
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Create a series of vehicle formulations for testing. A common starting point is a mixture of DMSO, PEG400, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the final formulation thoroughly.
-
Visually inspect for any precipitation immediately after preparation and after a set period (e.g., 30 minutes, 1 hour) at room temperature.
-
For a more quantitative assessment, the formulation can be centrifuged, and the supernatant analyzed by HPLC to determine the concentration of soluble this compound.
-
Protocol 2: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the MTD and identify a dose range for efficacy studies.
-
Animal Model: Select an appropriate rodent model (e.g., mice or rats).
-
Procedure:
-
Divide animals into several groups (e.g., 5 groups, n=3-5 per group).
-
One group will be the vehicle control, receiving only the formulation vehicle.
-
Administer escalating doses of this compound to the other groups (e.g., 1, 5, 10, 50 mg/kg) via the chosen route of administration (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a period of 7-14 days.
-
The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
The results of this study will inform the dose selection for subsequent efficacy studies.[4]
-
Visualizations
Caption: A generalized workflow for optimizing the in vivo dosage of a novel compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Gymnoascolide A Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in experiments involving Gymnoascolide A. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a fungal metabolite. Its primary known biological activity is the inhibition of calcium-induced contractions in isolated rat aortic rings, suggesting it possesses vasodilatory properties. It has been shown to be effective at a concentration of 1 µM.
Q2: I am not observing the expected vasodilatory effect of this compound in my aortic ring assay. What are the possible reasons?
Several factors could contribute to a lack of vasodilatory response. Consider the following:
-
Tissue Viability: The health of the aortic rings is crucial. Ensure proper dissection and handling to maintain endothelial and smooth muscle integrity.
-
Pre-contraction Tone: A stable and appropriate level of pre-contraction is necessary to observe relaxation. If the initial contraction is too weak or too strong, the vasodilatory effect of this compound may be masked.
-
Compound Stability and Solubility: Verify the integrity and concentration of your this compound stock solution. Ensure it is fully dissolved in the appropriate solvent and that the final solvent concentration in the organ bath is minimal and does not exceed 0.1% to avoid solvent-induced effects.
-
Endothelial Integrity: The vasodilatory effect of many compounds is dependent on a functional endothelium. Verify the health of the endothelium by testing the response to a known endothelium-dependent vasodilator like acetylcholine (B1216132).
Q3: My dose-response curve for this compound is not consistent between experiments. What could be causing this variability?
Variability in dose-response curves is a common issue in ex vivo vascular reactivity studies. Key factors to investigate include:
-
Inconsistent Pre-contraction Levels: Ensure that the level of pre-contraction with agents like phenylephrine (B352888) or KCl is consistent across all experiments before adding this compound.
-
Tissue Heterogeneity: Biological variability between animals can lead to differences in tissue responsiveness.
-
Tachyphylaxis: Repeated exposure to this compound might lead to a diminished response. It is advisable to use fresh tissue for each dose-response curve if tachyphylaxis is suspected.
Q4: I am observing a biphasic response (contraction at low concentrations, relaxation at high concentrations) with this compound. Is this expected?
A biphasic response, where a compound causes contraction at lower doses and relaxation at higher doses, can occur with some vasoactive compounds. This could be due to the activation of different signaling pathways at varying concentrations. If you observe this, it is important to carefully document the full dose-response curve and consider investigating potential off-target effects at lower concentrations.
Troubleshooting Guides
Problem 1: No or Weak Vasodilation Observed
| Potential Cause | Troubleshooting Step |
| Degraded or inactive this compound | Prepare a fresh stock solution from a reliable source. Verify the solvent is appropriate and the compound is fully dissolved. |
| Damaged aortic ring endothelium | Perform a quality control check with an endothelium-dependent vasodilator (e.g., acetylcholine) on a pre-contracted ring. A robust relaxation confirms endothelial integrity. |
| Insufficient pre-contraction | Ensure a stable and submaximal pre-contraction (typically 60-80% of the maximal response to the contractile agent) is achieved before adding this compound. |
| Incorrect buffer composition or conditions | Verify the pH, temperature (37°C), and oxygenation (95% O2, 5% CO2) of the Krebs-Henseleit solution. |
Problem 2: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent pre-contraction levels | Standardize the pre-contraction protocol. Allow the contraction to reach a stable plateau before adding the vasodilator. Normalize relaxation data to the pre-contraction tone. |
| Biological variability of tissue | Use aortic rings from the same animal for a single experiment where possible. Increase the number of replicates (n) to improve statistical power. |
| Tachyphylaxis (desensitization) | Allow for adequate washout periods between drug applications. If tachyphylaxis is suspected, use a fresh tissue preparation for each dose-response curve. |
| Inconsistent aortic ring preparation | Ensure uniform ring size and meticulous removal of surrounding connective tissue. |
Experimental Protocols
Isolated Rat Aortic Ring Preparation and Vasodilation Assay
This protocol outlines the essential steps for assessing the vasodilatory effect of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
1. Aortic Ring Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Gently remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
2. Viability and Endothelial Integrity Check:
-
Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to check for tissue viability.
-
Wash out the KCl and allow the tension to return to baseline.
-
Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% is typically considered indicative of intact endothelium.
-
Wash out the acetylcholine and phenylephrine and allow the tension to return to baseline.
3. Vasodilation Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable contractile plateau is achieved.
-
Cumulatively add this compound in increasing concentrations to the organ bath, allowing the response to stabilize at each concentration.
-
Record the relaxation response as a percentage of the phenylephrine-induced pre-contraction.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound-Induced Vasodilation
Based on its known inhibitory effect on calcium-induced contractions, this compound likely interferes with calcium signaling in vascular smooth muscle cells. The following diagram illustrates a hypothesized pathway.
Caption: Hypothesized mechanism of this compound-induced vasodilation.
Experimental Workflow for Investigating Mechanism of Action
To further elucidate the mechanism of action of this compound, the following experimental workflow can be employed.
Caption: Workflow for elucidating this compound's mechanism.
Technical Support Center: Enhancing the Purity of Synthesized Gymnoascolide A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Gymnoascolide A.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the synthetic route involving a Grignard reaction with dimethyl 2-(bromomethyl)fumarate and a subsequent N-Selectride reduction of the resulting 3-benzyl-4-phenylfuran-2,5-dione, common impurities may include:
-
Unreacted starting materials: Phenylmagnesium bromide, dimethyl 2-(bromomethyl)fumarate, and 3-benzyl-4-phenylfuran-2,5-dione.
-
Byproducts from the Grignard reaction: Side reactions with Grignard reagents can lead to various byproducts.[1][2][3] It is crucial to carry out the reaction under anhydrous conditions to avoid the quenching of the Grignard reagent.[2]
-
Byproducts from the reduction step: Incomplete reduction or over-reduction of the furan-2,5-dione precursor by N-Selectride can occur. The stereoselectivity of the reduction can also be a factor, potentially leading to diastereomeric impurities.
-
Solvent and reagent residues: Residual solvents from the reaction and purification steps (e.g., THF, ethyl acetate, hexane) and leftover reagents can contaminate the final product. The use of high-purity solvents is crucial as impurities can lead to unpredictable side reactions and reduced product yield.[4]
Q2: Which purification technique is best for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
-
Flash Chromatography: This is a rapid and cost-effective method for purifying multi-gram quantities of the crude product and is often the first purification step.[5][6] It is effective at removing major impurities but may not be sufficient for achieving very high purity (>99%).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, especially for smaller quantities, preparative HPLC is the method of choice.[7][8][9][10] It offers superior resolution for separating closely related impurities.
-
Recrystallization: If this compound is a crystalline solid, recrystallization can be a highly effective and economical method for achieving high purity, particularly on a larger scale.[5][11][12] It relies on the differential solubility of the compound and its impurities in a chosen solvent system.
Q3: How can I assess the purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable column (e.g., C18) and a gradient elution can provide a quantitative measure of purity by peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the presence of impurities by comparing the spectrum of the synthesized compound to that of a pure standard. Quantitative NMR (qNMR) can also be used for accurate purity determination.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized this compound and identifying any impurities with different mass-to-charge ratios.
Troubleshooting Guides
Flash Chromatography Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from an impurity. | The solvent system (e.g., petroleum ether-ethyl acetate) is not optimal. | - Perform a more thorough TLC analysis with various solvent systems to find one that provides better separation. - Consider using a different stationary phase, such as alumina, if the compound is unstable on silica (B1680970) gel. |
| This compound is eluting too quickly (high Rf). | The eluent is too polar. | - Decrease the proportion of the more polar solvent (ethyl acetate) in the mobile phase. |
| This compound is eluting too slowly or not at all (low Rf). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
| Streaking or tailing of the this compound band. | - The sample was not loaded in a concentrated band. - The column was not packed properly. - The sample is interacting strongly with the stationary phase. | - Dissolve the crude product in a minimal amount of a slightly more polar solvent for loading. - Ensure the column is packed uniformly without any cracks or bubbles. - Consider adding a small amount of a modifier like acetic acid to the eluent if basic impurities are causing tailing. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added). - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath. |
| The product "oils out" instead of forming crystals. | The melting point of the impure compound is lower than the boiling point of the solvent. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - Try a different solvent with a lower boiling point. |
| Low recovery of purified this compound. | - The compound is too soluble in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Comparison of Purification Methods for Synthesized this compound
| Parameter | Flash Chromatography | Preparative HPLC | Recrystallization |
| Typical Purity | 90-98% | >99% | >99% (if successful) |
| Typical Yield | 70-90% | 60-80% | 50-85% |
| Processing Time | 1-2 hours | 4-8 hours | 2-6 hours |
| Cost per Sample | Low | High | Low to Medium |
| Scalability | High | Low to Medium | High |
Note: The values in this table are illustrative and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Flash Chromatography of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (40-63 µm) in the initial eluent (e.g., 95:5 petroleum ether:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system (e.g., 9:1 petroleum ether:ethyl acetate).
-
Gradually increase the polarity of the eluent as the separation progresses, if necessary.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of this compound using Thin Layer Chromatography (TLC).
-
-
Isolation of Pure Product:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Preparative HPLC of this compound
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Install a C18 reversed-phase preparative column.
-
Prepare the mobile phases: Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). Degas both solvents.
-
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system using an analytical C18 column to determine the optimal gradient for separating this compound from its impurities.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative column.
-
-
Chromatographic Separation and Fraction Collection:
-
Run the preparative HPLC using a scaled-up gradient from the analytical method.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the peak of this compound using an automated fraction collector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If necessary, lyophilize the aqueous residue to obtain the pure, solid this compound.
-
Protocol 3: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) at room temperature and at the solvent's boiling point.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. mt.com [mt.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Validating the Vasodilatory Mechanism of Gymnoascolide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gymnoascolide A, a fungal metabolite with demonstrated vasodilatory properties.[1] The core known mechanism—inhibition of calcium-induced contractions—is compared with established vasodilatory pathways.[1][2] Detailed experimental protocols and data are presented to facilitate further investigation and validation of its precise mechanism of action.
Quantitative Data Comparison: Vasodilatory Potency
This compound has been shown to inhibit calcium-induced contractions in isolated rat aortic rings.[1][2] To contextualize its potency, the following table compares its effective concentration with that of Verapamil, a well-characterized L-type calcium channel blocker.
| Compound | Class | Experimental Model | Effective Concentration | Endpoint |
| This compound | Fungal Metabolite | Isolated Rat Aortic Rings | 1 µM | Inhibition of Ca²⁺-induced contraction[1][2] |
| Verapamil | L-type Ca²⁺ Channel Blocker | Isolated Rat Aortic Rings | ~0.1 µM (IC₅₀) | Inhibition of K⁺-induced contraction |
Experimental Protocols for Mechanism Validation
To further elucidate the specific mechanism of this compound, the following standard experimental protocols are critical.
Ex Vivo Aortic Ring Vasorelaxation Assay
This assay is fundamental for assessing the direct effect of a compound on vascular tone.
Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted aortic rings and to investigate the role of the endothelium and specific signaling pathways.
Methodology:
-
Tissue Preparation:
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of K-H buffer.
-
Maintain the buffer at 37°C and continuously bubble with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
Induce contraction with a submaximal concentration of a vasoconstrictor, typically Phenylephrine (PE, 1 µM) or KCl (60 mM).
-
Once the contraction is stable, assess endothelium integrity by adding Acetylcholine (ACh, 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Experimental Procedure:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-constrict the rings again with the chosen vasoconstrictor.
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Pathway Investigation (Optional):
-
To probe the mechanism, pre-incubate rings with specific inhibitors for 30 minutes before pre-constriction, such as:
-
L-NAME (100 µM) to inhibit nitric oxide synthase (eNOS).
-
Indomethacin (10 µM) to inhibit cyclooxygenase (COX).
-
Tetraethylammonium (TEA) to block K⁺ channels.[6]
-
-
Compare the dose-response curve of this compound in the presence and absence of these inhibitors.
-
Intracellular Ca²⁺ Measurement in Vascular Smooth Muscle Cells (VSMCs)
This protocol directly measures the effect of this compound on intracellular calcium levels, which are critical for smooth muscle contraction.
Objective: To determine if this compound inhibits vasoconstrictor-induced increases in intracellular calcium concentration ([Ca²⁺]i) in cultured VSMCs.
Methodology:
-
Cell Culture: Culture primary rat aortic VSMCs on glass coverslips until they reach 70-80% confluency.
-
Dye Loading:
-
Wash the cells with a HEPES-based physiological salt solution (PSS).
-
Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (2-5 µM), for 30-60 minutes at 37°C in the dark.[7]
-
-
Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with PSS at 37°C.
-
-
Experimental Procedure:
-
Record baseline fluorescence for several minutes.
-
Stimulate the cells with a vasoconstrictor (e.g., Phenylephrine or Angiotensin II) to induce an increase in [Ca²⁺]i.
-
After a stable response, introduce this compound into the perfusion solution and record changes in fluorescence.
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity. This change is proportional to the change in [Ca²⁺]i.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Logic
The following diagrams, rendered using DOT language, illustrate the key signaling pathways involved in vasodilation and the logical workflow for validating the mechanism of this compound.
Caption: Experimental workflow for validating a novel vasodilator.
Caption: Proposed mechanism of this compound via Ca²⁺ channel inhibition.
Caption: Comparison of major vasodilatory signaling pathways.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its vasodilatory effect through the inhibition of calcium-dependent contractile mechanisms in vascular smooth muscle.[1][2] Its activity at a micromolar concentration indicates a potent biological effect worthy of further investigation.
To fully validate and characterize its mechanism, future studies should focus on:
-
Determining the specific type of calcium channel inhibited by this compound (e.g., L-type, T-type).
-
Investigating endothelium-dependency by comparing its effect in endothelium-intact versus endothelium-denuded aortic rings.
-
Assessing the involvement of other pathways , such as the nitric oxide/cGMP system or potassium channels, using the specific inhibitors outlined in the aortic ring protocol.
By employing the protocols and understanding the comparative pathways detailed in this guide, researchers can systematically uncover the precise therapeutic potential of this compound as a novel vasodilator.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy 3-phenyl-4-(phenylmethyl)-2(5H)-furanone [smolecule.com]
- 3. Major bioactive metabolites from marine fungi: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Frontiers | Deep-Sea-Derived Fungi as Valuable Producers of Cytotoxic Secondary Metabolites and Their Leads Potential [frontiersin.org]
- 6. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Gymnoascolide A and other vasodilators like nifedipine
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the vasodilatory properties of the novel fungal metabolite, Gymnoascolide A, and the established L-type calcium channel blocker, nifedipine (B1678770). This comparison is supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction
Vasodilators are crucial therapeutic agents for the management of cardiovascular diseases, primarily by inducing the relaxation of vascular smooth muscle, leading to the widening of blood vessels and a subsequent decrease in blood pressure. While established drugs like nifedipine have been cornerstones of antihypertensive therapy for decades, the search for novel vasodilators with potentially different mechanisms of action and improved pharmacological profiles is a continuous endeavor in drug discovery. This guide focuses on a comparative analysis of this compound, a recently identified fungal metabolite, and the well-characterized drug, nifedipine.
This compound, identified as 4-benzyl-3-phenyl-5H-furan-2-one, is a natural product isolated from the fungus Malbranchea filamentosa.[1] Preliminary studies have indicated its potential as a vasodilator. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for hypertension and angina pectoris.[2][3][4][5] Its mechanism of action, centered on the blockade of L-type calcium channels in vascular smooth muscle, is well-documented.[2][4][5][6][7][8][9][10]
This comparative guide will delve into the mechanisms of action, present available quantitative data on their vasodilatory effects, and provide detailed experimental protocols relevant to their study.
Quantitative Data on Vasodilatory Activity
The following table summarizes the available quantitative data for this compound and nifedipine, focusing on their effects on rat aortic preparations. It is important to note that a direct comparison of potency is challenging due to the limited publicly available data for this compound.
| Compound | Preparation | Agonist | IC50 / Effective Concentration | Reference |
| This compound | Isolated rat aortic rings | High K+ (60 mM) or Norepinephrine (B1679862) | Inhibited Ca2+-induced contractions at 1 µM | [1] |
| Nifedipine | Rabbit aortic rings | High K+ | IC50: 3 x 10-9 M | [11] |
| Nifedipine | Rat aortic strips | Ca2+ in the presence of KCl | Concentration-dependent inhibition | [12] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The data for this compound is currently limited to a single effective concentration, preventing the determination of a precise IC50 value from the available literature.
Mechanisms of Action
The vasodilatory effects of this compound and nifedipine are both linked to the modulation of intracellular calcium levels in vascular smooth muscle cells, albeit through mechanisms that may have subtle differences.
This compound
The primary mechanism of vasodilation for this compound appears to be the inhibition of calcium influx .[1] Experimental evidence shows that it inhibits vasoconstriction induced by high concentrations of potassium (K+) and norepinephrine in isolated rat aortic rings.[1] High K+ induces vasoconstriction by depolarizing the cell membrane, which opens voltage-gated calcium channels and allows an influx of extracellular calcium. Norepinephrine, on the other hand, can induce vasoconstriction through both the release of intracellular calcium stores and the influx of extracellular calcium. The ability of this compound to inhibit contractions induced by both stimuli suggests that it interferes with the processes that lead to an increase in intracellular calcium concentration, likely by blocking calcium channels.
Caption: Signaling pathway for this compound-induced vasodilation.
Nifedipine
Nifedipine is a well-established L-type calcium channel blocker .[2][3][4][5] Its primary mechanism of action involves binding to the L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells.[2][4][5][6][7][8][9][10] This binding event inhibits the influx of extracellular calcium into the cell, which is a critical step for the initiation of smooth muscle contraction.[2][4][5][6][7][8][9][10] By reducing the intracellular calcium concentration, nifedipine leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.[2][4][5][6][7][8][9][10]
Caption: Signaling pathway for nifedipine-induced vasodilation.
Experimental Protocols
The following provides a generalized methodology for assessing the vasodilatory effects of compounds like this compound and nifedipine using isolated rat aortic rings, a standard ex vivo model.
Preparation of Isolated Rat Aortic Rings
-
Animal Euthanasia and Aorta Dissection: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution.
-
Cleaning and Sectioning: The aorta is cleaned of adherent connective and adipose tissues. It is then cut into rings of approximately 2-3 mm in width.
-
Endothelium Removal (for some experiments): For studies investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the aortic rings.
-
Mounting in Organ Baths: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The preparations are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During this period, the bathing solution is changed every 15-20 minutes.
Vasoconstriction and Vasodilation Assays
-
Induction of Contraction: A stable contraction is induced in the aortic rings. This is typically achieved by adding a contractile agent to the organ bath, such as:
-
High Potassium (K+) Solution (e.g., 60 mM KCl): This depolarizes the smooth muscle cell membrane, opening voltage-gated calcium channels.
-
Norepinephrine (e.g., 10-6 M): This alpha-adrenergic agonist induces contraction through G-protein coupled receptor signaling.
-
-
Cumulative Addition of Vasodilator: Once a stable contraction plateau is reached, the test compound (this compound or nifedipine) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Recording and Analysis: The relaxation response is recorded as a percentage of the pre-contraction induced by the agonist. Concentration-response curves are then plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated to determine the potency of the vasodilator.
Caption: Experimental workflow for assessing vasodilator activity.
Conclusion
Both this compound and nifedipine exhibit vasodilatory properties by interfering with the influx of calcium into vascular smooth muscle cells. Nifedipine's mechanism as a specific L-type calcium channel blocker is well-established and forms the basis of its clinical use. This compound, a novel fungal metabolite, also demonstrates the ability to inhibit calcium-induced vasoconstriction, suggesting a similar, though not yet fully elucidated, mechanism of action.
The limited quantitative data for this compound currently prevents a definitive comparison of its potency with that of nifedipine. Further research is required to generate a complete concentration-response profile for this compound and to explore its specific molecular targets within the calcium signaling pathway. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new vasodilator drugs. This guide provides a foundational comparison that highlights the promise of this natural product and underscores the need for more in-depth pharmacological investigation.
References
- 1. 4-benzyl-3-phenyl-5H-furan-2-one, a vasodilator isolated from Malbranchea filamentosa IFM 41300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Nifedipine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 11. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of nifedipine on calcium-induced contractions to potassium in the aorta and mesenteric arteries of spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Gymnoascolide A versus fluconazole: a comparative antifungal study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the exploration of novel chemical scaffolds with potent efficacy and unique mechanisms of action is paramount. This guide provides a comparative analysis of Gymnoascolide A, a naturally derived butenolide, and fluconazole (B54011), a widely used triazole antifungal agent. While fluconazole is a well-established therapeutic, this compound represents a potential, yet underexplored, candidate for antifungal development. This document aims to objectively present the available data, highlight knowledge gaps, and provide a framework for future comparative studies.
Executive Summary
Fluconazole is a fungistatic agent that inhibits the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. It has a well-defined spectrum of activity, established minimum inhibitory concentrations (MICs), and known mechanisms of resistance. In contrast, while this compound has been identified as a compound with antifungal potential, specific data regarding its mechanism of action, MIC values against clinically relevant fungi, and spectrum of activity are not yet publicly available. This guide synthesizes the known information on both compounds to facilitate a foundational comparison and to underscore the necessity for further research into this compound.
Data Presentation: A Comparative Overview
Due to the limited publicly available data on the direct antifungal activity of this compound, a direct quantitative comparison of MICs is not feasible at this time. The following table summarizes the known properties of fluconazole and outlines the areas requiring investigation for this compound.
| Feature | Fluconazole | This compound |
| Drug Class | Triazole | Butenolide |
| Mechanism of Action | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol biosynthesis.[1][2][3][4][5][6] | Hypothesized: Potential disruption of the fungal cell membrane or other cellular processes.[2] (Specific mechanism is not yet elucidated). |
| Spectrum of Activity | Active against most Candida species (except C. krusei and often less active against C. glabrata), Cryptococcus neoformans, and some endemic fungi.[1] | To be determined. |
| Minimum Inhibitory Concentration (MIC) Data | MIC values are well-documented for various fungi. For example, against Candida albicans, susceptible isolates typically have an MIC of ≤8 µg/mL.[7] | Not publicly available. |
| Resistance Mechanisms | Overexpression or mutation of the target enzyme (ERG11), and increased drug efflux.[8] | To be determined. |
Experimental Protocols
To facilitate future comparative studies, this section outlines standardized experimental protocols for evaluating and comparing the antifungal properties of novel compounds like this compound against established drugs such as fluconazole.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for this determination.[9][10][11]
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]
-
Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO for this compound, water for fluconazole).[11] Serial twofold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[10]
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.[12]
Antifungal Spectrum of Activity Determination
To determine the spectrum of activity, the MIC assay described above is performed against a panel of clinically relevant fungal species, including but not limited to:
-
Candida albicans
-
Candida glabrata
-
Candida krusei
-
Candida parapsilosis
-
Cryptococcus neoformans
-
Aspergillus fumigatus
Visualizations: Workflows and Signaling Pathways
To visually represent the experimental and molecular processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative MIC determination.
Caption: Known and hypothesized antifungal signaling pathways.
Conclusion and Future Directions
Fluconazole remains a cornerstone of antifungal therapy due to its well-characterized efficacy and safety profile. While this compound, a member of the butenolide class of natural products, has been identified, its potential as a clinical antifungal agent is yet to be determined. The lack of publicly available data on its antifungal spectrum, potency, and mechanism of action highlights a significant research gap.
Future research should prioritize the in-depth characterization of this compound's antifungal properties using standardized methodologies as outlined in this guide. Direct, head-to-head comparative studies with fluconazole and other antifungal agents are crucial to ascertain its potential therapeutic value. Elucidating its mechanism of action will be key to understanding its novelty and potential for overcoming existing antifungal resistance. Such studies will be instrumental in determining if this compound or its derivatives can be developed into the next generation of antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antifungal evaluation of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal evaluation of pentyloxyl-diphenylisoxazoloyl pneumocandins and echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antifungal Activity of Lichochalcone-A against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | Semantic Scholar [semanticscholar.org]
- 9. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Unraveling the Antifungal Potential of Gymnoascolide A: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Gymnoascolide A, a naturally occurring aromatic butenolide isolated from the soil ascomycete Gymnoascus reessii, has been identified as a potential antifungal agent. This guide provides a comparative overview of its antifungal spectrum, supported by available data and standardized experimental protocols, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
Antifungal Spectrum and Efficacy
While this compound is classified as an antifungal agent, comprehensive quantitative data on its Minimum Inhibitory Concentrations (MICs) against a wide range of fungal pathogens remains limited in publicly available scientific literature. Further research is required to establish a detailed profile of its efficacy against clinically relevant yeasts and molds such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
To facilitate future comparative studies, this guide outlines the standardized experimental protocols that should be employed to determine the antifungal spectrum of this compound. Adherence to these methodologies will ensure the generation of robust and comparable data, crucial for assessing its potential alongside existing antifungal drugs.
Comparative Data on Established Antifungal Agents
To provide a benchmark for future studies on this compound, the following table summarizes the typical MIC ranges for commonly used antifungal drugs against key fungal pathogens. This data, compiled from various sources, highlights the performance of current therapeutic options.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) |
| Fluconazole | 0.25 - 2 | 16 - >64 | 2 - 16 |
| Amphotericin B | 0.12 - 1 | 0.25 - 2 | 0.12 - 1 |
| Caspofungin | 0.015 - 0.25 | 0.015 - 0.125 | 8 - 16 |
| Voriconazole | 0.015 - 0.12 | 0.12 - 1 | 0.03 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Methodology for Determining Antifungal Susceptibility
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for determining the MIC of an antifungal agent. The following protocol provides a detailed workflow for this essential experiment.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations for testing.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain pure colonies.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density depending on the fungus.
-
Further dilute the inoculum in RPMI 1640 medium to the final required concentration.
-
-
Microdilution Plate Setup:
-
Dispense the diluted antifungal agent into the wells of a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
Potential Mechanism of Action: Insights from Butenolides
The precise mechanism of action for this compound has not yet been elucidated. However, as an aromatic butenolide, it may share antifungal mechanisms with other compounds in this class. Butenolides are known to interfere with various cellular processes in fungi. A plausible, yet unconfirmed, signaling pathway that could be disrupted by this compound is presented below. Further investigation is necessary to validate these potential targets.
Future Directions
The discovery of this compound opens a new avenue for the development of novel antifungal therapies. To fully realize its potential, future research should focus on:
-
Comprehensive Antifungal Spectrum Analysis: Determining the MIC values of this compound against a broad panel of clinically important and drug-resistant fungal strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in fungal cells.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of fungal infections.
The generation of this critical data will be instrumental in positioning this compound as a viable candidate for further drug development.
Navigating the Research Frontier: The Unexplored Structure-Activity Relationship of Gymnoascolide A Analogs
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the structure-activity relationships (SAR) of Gymnoascolide A analogs. While the parent compound, this compound, a butenolide of fungal origin, has been identified and shown to possess vasodilatory and antifungal properties, dedicated studies on a series of its synthetic or semi-synthetic analogs are not yet available in published research. This absence of comparative data precludes the formulation of a detailed SAR guide for this specific class of compounds.
This compound is a fungal metabolite that has been isolated from species such as Malbranchea filamentosa and Gymnoascus reessii.[1][2] Its core chemical structure is a γ-butenolide, a five-membered lactone ring that is a common motif in many biologically active natural products.[1][3][4] Butenolides, as a broader class, are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects, making them an interesting scaffold for drug discovery.[1][3][5]
Initial investigations into this compound have highlighted its potential as a vasodilator.[6] Furthermore, culture filtrates of Gymnoascus reessii, from which this compound has been isolated, have demonstrated growth inhibitory activity against the bacterium Bacillus subtilis, the nematode Haemonchus contortus, the plant fungal pathogen Septoria nodorum, and a murine tumor cell line.[1] This suggests a spectrum of bioactivity that warrants further exploration.
However, to establish a clear and actionable structure-activity relationship, a systematic approach is required. This typically involves the synthesis of a library of analogs where specific parts of the lead molecule, in this case, this compound, are methodically modified. These analogs are then subjected to a battery of biological assays to quantify the impact of each structural change on their activity. The resulting data allows researchers to identify the key molecular features responsible for the compound's biological effects, guiding the design of more potent and selective agents.
At present, the scientific literature lacks such systematic studies for this compound. While the synthesis of this compound itself has been reported, there are no publications detailing the synthesis and comparative biological evaluation of a series of its analogs.[3] Without this crucial experimental data, it is not possible to construct a meaningful comparison guide that meets the requirements of researchers, scientists, and drug development professionals.
Therefore, the development of a comprehensive SAR profile for this compound analogs represents a promising and currently unmet need in medicinal chemistry. Future research in this area would be invaluable for unlocking the therapeutic potential of this natural product scaffold. Such studies would need to focus on:
-
Synthesis of a diverse library of this compound analogs: This would involve modifications to the phenyl and benzyl (B1604629) groups, as well as the butenolide core.
-
Comprehensive biological evaluation: Analogs would need to be tested in a panel of relevant assays to assess their cytotoxicity, antifungal activity, and any other biological effects.
-
Quantitative analysis: The generation of quantitative data, such as IC50 values, is essential for establishing robust structure-activity relationships.
As the body of research grows and such data becomes available, the development of a detailed comparison guide on the structure-activity relationship of this compound analogs will become feasible and will undoubtedly be a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Cross-Validation of Gymnoascolide A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Gymnoascolide A, a fungal metabolite isolated from Gymnoascus reessii and Malbranchea filamentosa. While direct cross-validation studies comparing its efficacy across different models are limited in publicly available literature, this document synthesizes the existing data and outlines standardized experimental protocols to facilitate such comparative research.
Summary of Biological Activities
This compound has demonstrated a spectrum of biological activities, including vasodilatory, antifungal, and plant growth-regulating effects. The following sections detail the available quantitative data and provide standardized protocols for the experimental validation of these activities.
Data Presentation
Vasodilatory Activity
Table 1: Vasodilatory Activity of this compound (Hypothetical Data for a Cross-Validation Study)
| Experimental Model | Vasoconstrictor Agent | This compound EC50 (µM) | Positive Control (e.g., Verapamil) EC50 (µM) | Reference |
| Rat Thoracic Aorta | Phenylephrine (B352888) (1 µM) | Data Not Available | Value | Citation |
| Rat Thoracic Aorta | Potassium Chloride (80 mM) | Data Not Available | Value | Citation |
| Porcine Coronary Artery | Endothelin-1 (10 nM) | Data Not Available | Value | Citation |
| Human Internal Mammary Artery | Serotonin (1 µM) | Data Not Available | Value | Citation |
Antifungal Activity
This compound has been reported to exhibit moderate antifungal activity against the plant pathogenic fungus Septoria nodorum. However, specific quantitative data such as the Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) are not specified in the available literature.
Table 2: Antifungal Activity of this compound against Septoria nodorum
| Assay Type | Parameter | This compound Value | Positive Control (e.g., Fluconazole) Value | Reference |
| Broth Microdilution | MIC (µg/mL) | Data Not Available | Value | Citation |
| Radial Growth Inhibition | IC50 (µg/mL) | Data Not Available | Value | Citation |
Plant Growth-Regulating Activity
A structurally related compound, 3-benzyl-4-phenylfuran-2,5-dione, has been shown to accelerate the root elongation of radish seedlings. However, quantitative data on the specific effects of this compound on plant growth are not available.
Table 3: Plant Growth-Regulating Activity of this compound on Radish Seedlings (Raphanus sativus)
| Parameter | Concentration of this compound | % Increase in Root Length (compared to control) | Positive Control (e.g., Indole-3-acetic acid) % Increase | Reference |
| Root Elongation | Data Not Available | Data Not Available | Value | Citation |
| Germination Rate | Data Not Available | Data Not Available | Value | Citation |
Experimental Protocols
To facilitate the cross-validation of this compound's biological activities, the following detailed experimental protocols are provided as a reference.
Vasodilatory Activity Assay in Rat Thoracic Aorta
This protocol describes the methodology to assess the vasodilatory effect of this compound on isolated rat thoracic aortic rings.
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by CO2 asphyxiation.
-
The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cut into rings of 3-4 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire if required.
-
-
Isometric Tension Recording:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The integrity of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
-
Experimental Procedure:
-
After washout and re-equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine at 1 µM or KCl at 80 mM).
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
A dose-response curve is constructed, and the EC50 value is calculated.
-
Antifungal Susceptibility Testing against Septoria nodorum**
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation:
-
Septoria nodorum is grown on potato dextrose agar (B569324) (PDA) at 25°C for 7-10 days.
-
Spores are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
The spore suspension is filtered, and the concentration is adjusted to 1-5 x 10^4 spores/mL in RPMI-1640 medium.
-
-
Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
This compound is serially diluted in RPMI-1640 medium.
-
Each well is inoculated with the prepared spore suspension.
-
The plates are incubated at 25°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
-
Radish Seedling Growth Assay
This protocol details a method to evaluate the effect of this compound on the root elongation of radish seedlings.
-
Seed Sterilization and Germination:
-
Radish (Raphanus sativus) seeds are surface-sterilized with 1% sodium hypochlorite (B82951) solution for 10 minutes and then rinsed thoroughly with sterile distilled water.
-
Seeds are placed on sterile filter paper moistened with distilled water (control) or different concentrations of this compound in Petri dishes.
-
-
Growth Conditions:
-
The Petri dishes are incubated in a plant growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.
-
-
Measurement of Root Length:
-
After 5-7 days of incubation, the primary root length of the seedlings is measured using a digital caliper.
-
The percentage increase in root length compared to the control is calculated.
-
Mandatory Visualizations
Signaling Pathway for Vasodilation
The vasodilatory action of many natural compounds involves the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in vascular endothelial and smooth muscle cells. While the precise mechanism for this compound is yet to be fully elucidated, a general pathway is depicted below. It is hypothesized that this compound may influence calcium ion (Ca2+) channels.
Caption: General signaling pathway of endothelium-dependent vasodilation.
Experimental Workflow for Vasodilatory Assay
The following diagram illustrates the key steps involved in the rat aortic ring assay for testing vasodilatory compounds.
Caption: Experimental workflow for the rat aortic ring vasodilation assay.
Logical Relationship for Antifungal MIC Determination
This diagram shows the decision-making process for determining the Minimum Inhibitory Concentration (MIC) in a broth microdilution assay.
Caption: Logical diagram for determining the Minimum Inhibitory Concentration.
A Comparative Analysis of Gymnoascolide A from Gymnoascus reessii and Malbranchea filamentosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Gymnoascolide A, a bioactive fungal metabolite, isolated from two distinct fungal sources: Gymnoascus reessii and Malbranchea filamentosa. This document summarizes the available quantitative data, outlines experimental protocols for its isolation, and visualizes key biological pathways and workflows to aid in research and development decisions.
Data Summary
The following table summarizes the key quantitative data regarding this compound obtained from the two fungal species based on published literature.
| Parameter | This compound from Gymnoascus reessii | This compound from Malbranchea filamentosa |
| Antifungal Activity | Moderate and selective activity against the plant pathogenic fungus Septoria nodorum with a Minimum Inhibitory Concentration (MIC) of 13 µg/mL.[1] | Not reported. |
| Vasodilatory Activity | Not reported. | Inhibits Ca²⁺-induced vasoconstriction in aortic rings pretreated with high K⁺ (60mM) or norepinephrine.[2] |
| Other Biological Activities | Culture filtrates of G. reessii also show inhibitory activity against the bacterium Bacillus subtilis and the nematode Haemonchus contortus. | Did not exhibit activity against human pathogenic microorganisms.[2] |
Experimental Protocols
Isolation of this compound from Gymnoascus reessii
The isolation of this compound from an Australian isolate of the soil ascomycete Gymnoascus reessii was performed as follows[1]:
-
Cultivation: The fungus was cultivated on a solid-phase fermentation medium.
-
Extraction: The culture was extracted with an organic solvent.
-
Chromatography: The crude extract was subjected to chromatographic separation to purify the compounds.
-
Purification: Further purification of fractions yielded this compound, along with other novel aromatic butenolides, Gymnoascolides B and C[1][3].
Isolation of 4-benzyl-3-phenyl-5H-furan-2-one (this compound) from Malbranchea filamentosa IFM 41300
The isolation of this compound (identified as 4-benzyl-3-phenyl-5H-furan-2-one) from Malbranchea filamentosa IFM 41300 was achieved through the following steps[2]:
-
Screening: The fungal strain was screened for bioactive compounds.
-
Isolation and Identification: Bioassay-guided fractionation led to the isolation of the active vasodilator compound.
-
Structure Elucidation: The structure of the compound was established using spectroscopic and chemical investigation methods as 4-benzyl-3-phenyl-5H-furan-2-one[2].
Visualizations
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a logical workflow for a comparative study on the efficacy of this compound from different fungal sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-benzyl-3-phenyl-5H-furan-2-one, a vasodilator isolated from Malbranchea filamentosa IFM 41300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]
Gymnoascolide A: A Potential Lead Compound for Drug Discovery? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gymnoascolide A, a naturally occurring butenolide isolated from the fungus Malbranchea filamentosa and Gymnoascus reessii, has garnered attention for its potential bioactive properties. This guide provides a comprehensive comparison of this compound with established therapeutic agents in the fields of vasodilation and antifungal activity, offering insights into its potential as a lead compound for drug discovery. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes existing experimental findings and provides a framework for its evaluation.
Vasodilatory Potential: A Calcium Channel Blocking Mechanism
Experimental evidence strongly suggests that this compound functions as a vasodilator by inhibiting calcium-induced contractions in vascular smooth muscle.[1] This mechanism of action positions it similarly to well-known calcium channel blockers used in the management of hypertension and other cardiovascular disorders.
Comparative Analysis of Vasodilator Performance
While a specific EC50 value for this compound's vasodilatory effect is not yet reported in the literature, its qualitative performance can be compared to standard calcium channel blockers like Nifedipine.
| Feature | This compound | Nifedipine |
| Mechanism of Action | Inhibition of Ca2+-induced vasoconstriction[1] | Blocks L-type calcium channels in vascular smooth muscle. |
| Reported Activity | Inhibits contractions in isolated rat aortic rings at 1 µM. | Potent vasodilator with a rapid onset of action. |
| Potential Advantages | Natural product origin may offer novel chemical scaffold. | Well-established clinical efficacy and safety profile. |
| Limitations | Lack of quantitative potency data (EC50). | Can cause reflex tachycardia and other side effects. |
Signaling Pathway of Calcium Channel Blockade in Vasodilation
The vasodilatory effect of this compound is believed to follow the canonical pathway of calcium channel blockade in vascular smooth muscle cells.
Caption: Proposed mechanism of this compound-induced vasodilation.
Antifungal Activity: An Unclear Picture
The potential of this compound as an antifungal agent is currently ambiguous. While the butenolide class of compounds is known to possess antifungal properties, a key study on this compound reported no activity against human pathogenic microorganisms.[1] This contrasts with other reports that generally associate butenolides with antifungal effects. Further research is required to clarify these conflicting findings.
Comparative Analysis of Antifungal Performance (Butenolide Class)
Due to the lack of specific data for this compound, this table compares the general characteristics of butenolides with established antifungal agents.
| Feature | Butenolides (General) | Fluconazole | Amphotericin B |
| Mechanism of Action | Varied; may involve disruption of cell membrane or other cellular processes. | Inhibits ergosterol (B1671047) synthesis. | Binds to ergosterol, forming pores in the cell membrane. |
| Spectrum of Activity | Reported against various fungal species, but data is compound-specific. | Broad-spectrum against yeasts, but resistance is an issue. | Broad-spectrum against yeasts and molds. |
| Potential Advantages | Novel chemical scaffolds may overcome existing resistance mechanisms. | Oral bioavailability and generally well-tolerated. | Potent fungicidal activity. |
| Limitations | Activity of this compound is unconfirmed. | Fungistatic; increasing resistance. | Significant toxicity, particularly nephrotoxicity. |
General Workflow for Antifungal Susceptibility Testing
The evaluation of a compound's antifungal activity typically follows a standardized workflow to determine its Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for determining antifungal MIC.
Experimental Protocols
Rat Aortic Ring Assay for Vasodilator Activity
This ex vivo method is crucial for assessing the direct effect of compounds on blood vessel tone.
1. Aorta Isolation and Preparation:
- Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
- Adherent connective and adipose tissues are removed, and the aorta is cut into 2-3 mm rings.
2. Endothelium-Intact and -Denuded Preparations:
- For endothelium-denuded rings, the endothelial layer is removed by gently rubbing the intimal surface with a stainless-steel wire.
3. Isometric Tension Recording:
- Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
- Changes in isometric tension are recorded using a force-displacement transducer.
4. Experimental Procedure:
- Rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
- The presence or absence of functional endothelium is confirmed by the response to acetylcholine (B1216132) in phenylephrine-pre-contracted rings.
- A stable contraction is induced by a vasoconstrictor agent (e.g., KCl or phenylephrine).
- Cumulative concentrations of this compound are added to the bath to obtain a concentration-response curve.
Antifungal Susceptibility Testing: Broth Microdilution Method
This is a standard in vitro method to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
1. Inoculum Preparation:
- The fungal strain of interest (e.g., Candida albicans) is cultured on an appropriate agar (B569324) medium.
- A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
2. Drug Dilution:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the standardized fungal suspension.
- The microtiter plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Conclusion and Future Directions
This compound presents an intriguing profile as a potential lead compound, particularly due to its vasodilatory properties mediated by the inhibition of calcium influx. However, the lack of robust quantitative data and the conflicting reports on its antifungal activity highlight the need for further comprehensive studies.
Key research priorities should include:
-
Determination of the EC50 value for this compound's vasodilatory effect to quantify its potency.
-
In-depth investigation into its antifungal properties against a broad panel of pathogenic fungi to clarify its spectrum of activity and determine MIC values.
-
Comparative studies against a wider range of clinically relevant vasodilators and antifungal agents.
-
Elucidation of the precise molecular targets and signaling pathways involved in its biological activities.
Addressing these knowledge gaps will be crucial in validating this compound as a viable candidate for further drug development.
References
A Head-to-Head Comparison of Gymnoascolide A and Other Natural Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the vasodilatory properties of Gymnoascolide A, a fungal metabolite, with other well-characterized natural vasodilators. The information is presented to facilitate objective assessment and to support further research and development in cardiovascular therapeutics.
Overview of Vasodilation and Natural Products
Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood pressure and blood flow.[1] This process is primarily mediated by the relaxation of vascular smooth muscle cells (VSMCs). Natural products have long been a valuable source of new therapeutic agents, and many exhibit significant vasodilatory effects, offering potential for the development of novel treatments for cardiovascular diseases.[2] These compounds, derived from various sources including plants and fungi, act through diverse mechanisms to induce vasodilation.
This compound: A Fungal Metabolite with Vasodilatory Potential
This compound is a natural product isolated from the fungus Malbranchea filamentosa.[3][4] Structurally identified as 4-benzyl-3-phenyl-5H-furan-2-one, this compound has demonstrated notable vasodilatory activity.[4]
Head-to-Head Comparison of Vasodilatory Effects
The following table summarizes the vasodilatory properties of this compound alongside a selection of other natural vasodilators from different chemical classes. The data is primarily derived from ex vivo studies using isolated rat aortic rings, a standard model for assessing vasorelaxant activity.
| Compound | Natural Source | Chemical Class | Experimental Model | Vasoconstrictor | Quantitative Vasodilatory Effect | Mechanism of Action |
| This compound | Malbranchea filamentosa (Fungus) | Butenolide | Isolated rat aortic rings | High K+ (60mM) or Norepinephrine | Inhibits Ca2+-induced vasocontraction at 1 µM | Inhibition of Ca2+ influx[3][4] |
| Quercetin | Various plants (e.g., onions, apples) | Flavonoid (Flavonol) | Isolated rat aortic strips | Noradrenaline, KCl, Phorbol 12-myristate, 13-acetate | Potent relaxation | Inhibition of protein kinase C, potential inhibition of cyclic nucleotide phosphodiesterases and decreased Ca2+ uptake[3] |
| Kaempferol | Various plants (e.g., tea, broccoli) | Flavonoid (Flavonol) | Isolated rat aortic strips | Noradrenaline, KCl, Phorbol 12-myristate, 13-acetate | Potent relaxation | Inhibition of protein kinase C, potential inhibition of cyclic nucleotide phosphodiesterases and decreased Ca2+ uptake[3] |
| Galangin (B1674397) | Alpinia galanga (Galangal) | Flavonoid (Flavonol) | Isolated rat thoracic aortic rings | Phenylephrine (1 µM) or KCl (100 mM) | Induces relaxation (0.1-100 µM) | Endothelium-dependent (NO release) and endothelium-independent (inhibition of calcium movements)[5] |
| Rosmarinic Acid | Rosmarinus officinalis (Rosemary) | Polyphenolic acid | Isolated rat thoracic aortic rings | Phenylephrine | pD2 = 7.67 ± 0.04 (endothelium-intact) | Endothelium-dependent (PI3K/Akt/eNOS/NO/cGMP pathway) and endothelium-independent (opening of BKCa, IKCa, and Kv potassium channels, and suppression of Ca2+ mobilization)[6] |
| Cinnamaldehyde (B126680) | Cinnamomum cassia (Cinnamon) | Phenylpropanoid | Isolated rat aortic rings | Phenylephrine | Dose-dependent relaxation | Endothelium-independent; inhibition of Ca2+ influx and/or release from intracellular stores[7][8] |
| Boldine | Peumus boldus (Boldo) | Alkaloid (Aporphine) | Isolated rat aorta | Phenylephrine | - | Endothelium-independent; modulation of Ca2+ channels[9] |
pD2 : The negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Experimental Protocols
The data presented in this guide are primarily based on the isolated arterial ring technique, a widely used ex vivo method to assess vasodilation.
Isolated Rat Aortic Ring Preparation
A standardized protocol for the isolated rat aortic ring assay is as follows:
-
Animal Euthanasia and Tissue Dissection: Male Wistar rats are humanely euthanized. The thoracic aorta is carefully excised and placed in a cold Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissues and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Viability and Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing a contraction with a high potassium chloride (KCl) solution. The integrity of the endothelium is assessed by the ability of acetylcholine (B1216132) to induce relaxation in rings pre-contracted with an agonist like phenylephrine.
-
Vasodilation Assay: After washing and returning to baseline tension, the aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, norepinephrine, or high KCl). Once a stable contraction is achieved, the test compound (e.g., this compound) is added in a cumulative manner, and the relaxation response is recorded.
The following diagram illustrates the general workflow of this experimental protocol.
Signaling Pathways in Vasodilation
The vasodilatory effects of natural products are mediated by various signaling pathways within endothelial cells and vascular smooth muscle cells.
Endothelium-Dependent Vasodilation: The Nitric Oxide (NO) Pathway
Many natural vasodilators, such as galangin and rosmarinic acid, stimulate the production of nitric oxide (NO) in endothelial cells.[5][6] NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
Endothelium-Independent Vasodilation: Modulation of Calcium Channels
This compound and other natural compounds like cinnamaldehyde exert their effects directly on vascular smooth muscle cells, often by modulating calcium ion (Ca2+) channels.[3][4][7][8] The contraction of vascular smooth muscle is highly dependent on the intracellular concentration of Ca2+. The influx of extracellular Ca2+ through voltage-gated calcium channels (VGCCs) is a primary trigger for contraction. By inhibiting these channels, compounds like this compound prevent the rise in intracellular Ca2+, leading to vasorelaxation.
Conclusion
This compound represents a promising natural vasodilator with a distinct mechanism of action centered on the inhibition of calcium influx in vascular smooth muscle cells. This endothelium-independent mechanism differentiates it from many other natural vasodilators that rely on the nitric oxide pathway. The data presented in this guide highlight the diversity of mechanisms through which natural products can induce vasodilation and underscore the importance of continued research into these compounds for the development of novel cardiovascular therapies. Further investigation into the specific molecular targets of this compound and its in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilatory effects of flavonoids in rat aortic smooth muscle. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-benzyl-3-phenyl-5H-furan-2-one, a vasodilator isolated from Malbranchea filamentosa IFM 41300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effect of the flavonoid galangin on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vasodilatory effects of cinnamaldehyde and its mechanism of action in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dichotomy of Curcumin's Anticancer Effects: A Guide to In Vitro and In Vivo Correlation
For Immediate Release
A Comprehensive Analysis of Curcumin's Preclinical Anticancer Efficacy, Bridging the Gap Between Laboratory Models and Living Organisms.
Researchers, scientists, and drug development professionals now have access to a detailed comparison guide on the in vitro and in vivo anticancer effects of curcumin (B1669340), a naturally occurring polyphenol found in turmeric.[1][2][3] This guide provides a synthesized overview of experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways, aiming to facilitate a deeper understanding of curcumin's therapeutic potential and the challenges of translating laboratory findings into clinical applications.
Curcumin has been extensively studied for its ability to interfere with multiple cell signaling pathways implicated in cancer development and progression.[1][2][4] Both in vitro and in vivo studies have demonstrated its potential to inhibit cancer cell growth, invasion, and metastasis.[4][5][6] This guide objectively compares the performance of curcumin in controlled laboratory settings with its effects in animal models, providing valuable insights for ongoing cancer research.
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of Curcumin
The following tables summarize the quantitative data from various preclinical studies, highlighting the concentrations and observed effects of curcumin in both cell culture and animal models.
Table 1: In Vitro Effects of Curcumin on Cancer Cell Lines
| Cell Line | Cancer Type | Curcumin Concentration | Incubation Time | Key Findings | Reference |
| Hep-G2 | Liver Cancer | IC50: 8.28 µg/mL | Not Specified | Inhibition of cell growth. | [5] |
| HCT116 | Colorectal Cancer | IC50: 9.64 µg/mL | Not Specified | Inhibition of cell growth. | [5] |
| HCT-116 | Colorectal Cancer | 20 µM | 24, 36, 48 h | Dose- and time-dependent inhibition of cell proliferation, comparable to 5-FU. | [7] |
| CAL-27 | Tongue Squamous Cell Carcinoma | 10, 25, 50, 100 µM | 6, 16, 24 h | Inhibition of proliferation and migration; induction of apoptosis. | [8] |
| HeLa | Cervical Cancer | IC50: 13.33 µM | 3 days | Anti-proliferative activity. | [9] |
| HCT-8/VCR | Vincristine-resistant Colon Cancer | < 25 µM | Not Specified | Significant inhibition of cell growth without obvious toxicity. | [10] |
| Ec109 | Esophageal Cancer | Not Specified | Not Specified | Suppression of cell growth and G2/M phase cell cycle arrest. | [11] |
Table 2: In Vivo Effects of Curcumin in Animal Models
| Animal Model | Cancer Type | Curcumin Dosage | Treatment Duration | Key Findings | Reference |
| Ehrlich Ascites Carcinoma (EAC) Mice | Ascites Carcinoma | 40 µg/mL | Not Specified | 41.4% reduction in tumor size. | [5] |
| 4NQO-induced Mice | Oral Cancer | Not Specified | 4 weeks | Reduced number of cancer cells and tumor volume. | [8] |
| OSCC-induced Sprague Dawley Rats | Oral Squamous Cell Carcinoma | 80 mg/kg (thrice daily) | 4 weeks | Decreased NF-κB and COX-2 expression. | [8] |
| Colorectal Cancer Xenograft | Colorectal Cancer | Not Specified | Not Specified | Inhibition of CRC cell metastasis. | [7] |
| Stomach and Lung Cancer Mice Model | Stomach and Lung Cancer | Not Specified | 24 weeks | Reduced cancer rate by 50% compared to untreated group. | [3] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HNSCC HEP-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of curcumin (e.g., 5-10,000 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.[12]
In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomly assigned to treatment and control groups. The treatment group receives curcumin (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Endpoint: The study is terminated after a predetermined period or when tumors in the control group reach a specific size. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the treated group to the control group.[10]
Signaling Pathways and Experimental Workflows
The anticancer effects of curcumin are mediated through its interaction with various cellular signaling pathways.[2][4][13][14] The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by curcumin and a typical experimental workflow.
Caption: Curcumin inhibits the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[4][13]
Caption: Curcumin suppresses the activation of NF-κB, a transcription factor involved in inflammation and cancer.[2][14]
Caption: A simplified workflow illustrating the progression from in vitro to in vivo anticancer drug evaluation.
References
- 1. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
- 2. scispace.com [scispace.com]
- 3. japsonline.com [japsonline.com]
- 4. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies on the anticancer potential of curcumin and nanocurcumin [blj.journals.ekb.eg]
- 6. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 7. Antitumor effects of curcumin on the proliferation, migration and apoptosis of human colorectal carcinoma HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.ipb.ac.id [journal.ipb.ac.id]
- 9. The Effects of Curcumin-based Compounds on Proliferation and Cell Death in Cervical Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Effect of curcumin on human colon cancer multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The anticancer effects of curcumin and clinical research progress on its effects on esophageal cancer [frontiersin.org]
- 12. In vivo and in vitro effects of curcumin on head and neck carcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Benchmarking Gymnoascolide A's Potency Against Established Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Gymnoascolide A, a butenolide fungal metabolite, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound's antifungal potency against established antifungal drugs, supported by available experimental data. Due to the limited publicly available data on the specific antifungal activity of this compound against common human pathogens, this guide utilizes data from related butenolide compounds to provide a preliminary benchmark. The established antifungal agents—Amphotericin B, Fluconazole, and Caspofungin—have been selected for comparison due to their widespread clinical use and distinct mechanisms of action.
Quantitative Comparison of Antifungal Potency
The primary metric for comparing the in vitro potency of antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of butenolide derivatives and established antifungals against the common fungal pathogens Candida albicans and Aspergillus fumigatus.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Butenolide Derivatives | Candida albicans | 0.125 - >64 | - | - | [1] |
| Aspergillus niger | - | - | - | [1] | |
| Amphotericin B | Candida albicans | 0.0625 - 4 | 0.25 | 0.5 | [2][3] |
| Aspergillus fumigatus | 0.06 - 8.0 | - | - | [4] | |
| Fluconazole | Candida albicans | 0.125 - >64 | 0.5 | ≤2 | [2][5] |
| Aspergillus fumigatus | - | - | - | - | |
| Caspofungin | Candida albicans | 0.015 - 4.0 | 0.063 - 0.5 | - | [6] |
| Aspergillus fumigatus | ≤0.09 - >16 | 0.43 | - | [6] |
Table 1: Comparative in vitro activity of Butenolide Derivatives and Established Antifungals against Candida albicans and Aspergillus fumigatus. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of antifungal potency is conducted using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely accepted method is the broth microdilution assay, as detailed by the Clinical and Laboratory Standards Institute (CLSI).
CLSI Broth Microdilution Method for Yeasts and Filamentous Fungi (M27 and M38-A)
This method determines the MIC of an antifungal agent in a liquid medium.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
-
For yeasts, a suspension is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL.[7] This suspension is then further diluted.
-
For molds, a conidial suspension is prepared by washing the surface of the agar with sterile saline. The resulting suspension is adjusted spectrophotometrically to a specific optical density and then diluted to the final inoculum concentration.[8][9]
2. Antifungal Agent Preparation:
-
The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium, typically RPMI 1640 broth.[7][9]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.[7]
-
The plates are incubated at 35°C for a specified period, typically 24-48 hours for yeasts and 48-72 hours for molds.[8][10]
4. MIC Determination:
-
Following incubation, the plates are examined for visible growth.
-
For azoles and echinocandins against yeasts, the MIC is defined as the lowest drug concentration that causes a ≥50% reduction in growth compared to the growth control.[10]
-
For amphotericin B, the MIC is the lowest concentration that shows complete inhibition of growth.[10][11]
-
For molds, the endpoint for most azoles is 100% growth inhibition.[11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the CLSI broth microdilution method.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of an antifungal agent is critical for drug development and for predicting potential resistance mechanisms.
Established Antifungals
-
Amphotericin B (Polyene): This agent binds to ergosterol (B1671047), a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately causing cell death.[12]
-
Fluconazole (Azole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.[12]
-
Caspofungin (Echinocandin): Echinocandins non-competitively inhibit the enzyme β-1,3-glucan synthase, which is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.[12]
Butenolides (including this compound)
The precise antifungal mechanism of this compound has not been fully elucidated. However, studies on other butenolide derivatives suggest that their antifungal activity may stem from their ability to interfere with cellular respiration. Some butenolides have been shown to inhibit complex III of the mitochondrial respiratory chain, leading to a disruption of ATP synthesis and ultimately fungal cell death.
Caption: Simplified overview of the mechanisms of action for major antifungal classes and a potential mechanism for butenolides.
Conclusion
While direct comparative data for this compound is currently limited, the broader class of butenolides demonstrates notable antifungal activity. The provided MIC data for butenolide derivatives suggests a potential for potency that warrants further investigation, particularly against clinically relevant fungal species like Candida albicans and Aspergillus fumigatus. The established antifungal agents serve as crucial benchmarks for this evaluation. Future research should focus on determining the specific MIC values of this compound against a wide range of fungal pathogens and elucidating its precise mechanism of action to fully assess its therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jidc.org [jidc.org]
- 4. researchgate.net [researchgate.net]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influences of Methodological Variables on Susceptibility Testing of Caspofungin against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Replicating Published Findings on Gymnoascolide A's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivities of Gymnoascolide A with established therapeutic agents. While initial findings highlighted its potential antimicrobial and anthelmintic properties, subsequent research has primarily focused on its vasodilatory effects. This document summarizes the available data, details experimental protocols for bioactivity assessment, and visualizes the key signaling pathways involved.
Unraveling the Bioactivity Profile of this compound
Subsequent research by Hosoe et al. (2005) identified a compound identical to this compound, named 4-benzyl-3-phenyl-5H-furan-2-one, from the fungus Malbranchea filamentosa. This study provided evidence for its vasodilatory properties, offering a more concrete and quantifiable bioactivity for comparative analysis.
Comparative Analysis of Bioactivity
To provide a clear perspective on the potential of this compound, its reported bioactivities are compared with established drugs in the respective therapeutic areas.
Vasodilatory Activity
The most substantiated bioactivity of this compound is its ability to induce vasodilation. The study by Hosoe et al. (2005) demonstrated that it inhibits Ca2+-induced vasoconstriction in isolated rat aortic rings. This effect is compared with Sodium Nitroprusside, a well-established vasodilator.
Table 1: Comparison of Vasodilatory Activity
| Compound | Target/Assay | Effective Concentration | Reference |
| This compound | Inhibition of Ca2+-induced vasoconstriction in rat aortic rings | Not explicitly defined with an IC50 value, but activity was observed. | Hosoe et al., 2005 |
| Sodium Nitroprusside | Release of nitric oxide (NO), leading to vasodilation | Varies depending on clinical application; administered via intravenous infusion.[1][2][3][4][5] | DrugBank, Wikipedia |
Antimicrobial Activity
While the initial report suggested activity against Bacillus subtilis, the lack of quantitative data (e.g., Minimum Inhibitory Concentration - MIC) makes a direct comparison difficult. For context, the activity of Tetracycline, a broad-spectrum antibiotic, is presented.
Table 2: Comparison of Antimicrobial Activity
| Compound | Target Organism | MIC | Reference |
| This compound | Bacillus subtilis | Not Reported | Clark et al., 2005 |
| Tetracycline | Bacillus subtilis | 0.25 - 4 µg/mL | Various sources |
Anti-inflammatory Activity
Although not directly reported for this compound, its butenolide scaffold is found in compounds with anti-inflammatory properties. For a hypothetical comparison, the activity of Nimesulide (B1678887), a non-steroidal anti-inflammatory drug (NSAID), is provided.
Table 3: Comparison of Anti-inflammatory Activity
| Compound | Mechanism of Action | IC50 | Reference |
| This compound | Not Investigated | - | - |
| Nimesulide | Preferential COX-2 inhibitor.[6] | Varies by assay; e.g., ~0.1 µM for COX-2 | Various sources |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating scientific findings. The following are representative protocols for assessing the bioactivities discussed.
Vasodilatory Activity Assay
Protocol for Measuring Vasodilation in Isolated Aortic Rings:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess their viability.
-
Induction of Vasoconstriction: After washing and returning to baseline, vasoconstriction is induced using an agonist such as phenylephrine (B352888) or by creating a high Ca2+ environment.
-
Application of Test Compound: Once a stable contraction is achieved, cumulative concentrations of this compound (or other test compounds) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the agonist-induced contraction. The concentration of the test compound that produces 50% relaxation (IC50) is calculated.
Antimicrobial Susceptibility Testing
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution:
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., Bacillus subtilis) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay
Protocol for Measuring Nitric Oxide (NO) Production in Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: The plate is incubated for 24 hours.
-
Measurement of Nitric Oxide: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the test compound is calculated.
Visualizing Signaling Pathways
Understanding the molecular mechanisms underlying a compound's bioactivity is critical for drug development. Based on the known mechanisms of similar compounds, the following diagrams illustrate the potential signaling pathways for this compound and the established comparator drugs.
Caption: Proposed mechanism of vasodilation by this compound.
Caption: Mechanism of action of Tetracycline.[7][8][9][10][11]
Caption: Mechanism of action of Nimesulide.[6][12][13][14][15]
Conclusion
The available evidence suggests that this compound possesses vasodilatory properties, a bioactivity that warrants further investigation to determine its therapeutic potential. The initial reports of antimicrobial and anthelmintic activities remain to be substantiated with quantitative data from replicated studies. This guide provides a framework for researchers to build upon the existing knowledge, offering standardized protocols and a comparative context for future studies on this compound and other novel butenolides.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 9. Tetracycline - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nimesulide - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 15. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Gymnoascolide A: A Guide for Laboratory Professionals
Gymnoascolide A is a fungal metabolite recognized for its vasodilatory activity.[1] Although a comprehensive safety profile is not widely documented, its biological effects necessitate careful management of all waste materials.
Quantitative Disposal Parameters
The following table summarizes key parameters for the disposal of this compound waste, based on general best practices for biologically active or potentially cytotoxic compounds. These are recommendations and should be verified against your institution's specific waste management policies.
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Waste (Potentially Bioactive/Cytotoxic) | Due to its biological activity, it should be handled as a hazardous chemical waste. |
| Primary Container | Leak-proof, sealable, and chemically compatible container (e.g., high-density polyethylene) | To prevent spills, leaks, and exposure during temporary storage and transport. |
| Secondary Container | Lined, rigid, puncture-resistant container | Provides an additional layer of protection against breaches and spills. |
| Container Labeling | "Hazardous Waste," "Chemical Waste," chemical name (this compound), and appropriate hazard symbols | To clearly communicate the contents and associated risks to all handlers. |
| Final Disposal | Incineration or other methods approved by your institution's EHS office for chemical waste | To ensure the complete destruction of the biologically active compound. |
| Contaminated PPE | Dispose of as chemical waste | To prevent secondary contamination from used gloves, lab coats, etc. |
Experimental Protocol for the Disposal of this compound
The following step-by-step protocol should be followed for the disposal of pure this compound, solutions containing it, and any contaminated materials.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE:
-
Disposable nitrile gloves (double-gloving is recommended).
-
Safety goggles or a face shield.
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Designate a specific satellite accumulation area within the laboratory for this compound waste. This area should be clearly marked.
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, bench paper, vials) into a primary, sealable plastic bag or container.
-
Once the primary container is full, seal it and place it in the designated secondary container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate concentration.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Sharps:
-
Any sharps (e.g., needles, contaminated glass Pasteur pipettes) must be disposed of in a designated, puncture-proof sharps container for chemical waste.
-
3. Storage and Labeling:
-
All hazardous waste containers must be kept closed when not in use.
-
Ensure all containers are clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Store the waste in the designated satellite accumulation area, away from general laboratory traffic.
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
References
Safeguarding Research: A Comprehensive Guide to Handling Gymnoascolide A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Gymnoascolide A. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a fungal metabolite with noted vasodilatory activity.[1] As with any biologically active compound, caution and strict adherence to safety protocols are paramount. The following guidelines provide a detailed framework for the safe handling, use, and disposal of this compound.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier against exposure is mandatory. The following Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet EN 166 standards or equivalent. A face shield should be used when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory Coat | Long-sleeved and properly fastened to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely working with this compound, from initial preparation to experimental use.
1. Preparation and Weighing:
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound. Ensure the area is clean and free of clutter.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat within the fume hood. Use anti-static measures if necessary.
-
Solubilization: Dissolve the compound in a suitable solvent as indicated by experimental protocols. The product is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1] Handle all solvents with appropriate care and under ventilation.
2. Experimental Use:
-
Closed Systems: Whenever possible, conduct experiments in closed systems to minimize the risk of aerosol generation or spillage.
-
Avoid Contamination: Use dedicated labware for handling this compound to prevent cross-contamination of other experiments.
-
Transport: When moving solutions of this compound, use secondary containment (e.g., a beaker or tray) to prevent spills.
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Waste Disposal:
-
Follow Institutional Guidelines: All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound" and any solvents used.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
